(Azidomethyl)cyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
azidomethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMTEIMBREFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (Azidomethyl)cyclopropane in Advanced Organic Synthesis
Executive Summary
(Azidomethyl)cyclopropane (CAS 76387-48-9), also known as cyclopropylmethyl azide, is a high-value synthetic synthon characterized by the juxtaposition of a high-energy azide functionality and a strained cyclopropane ring. In modern drug discovery, it serves two critical roles: as a bioorthogonal "click" chemistry handle and as a precursor to cyclopropyl-containing amines (isosteres of phenyl rings). This guide provides a rigorous technical analysis of its physicochemical properties, safety protocols for handling its high nitrogen content, and validated methodologies for its synthesis and application in triazole library generation.
Chemical Profile & Safety Architecture
Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | (Azidomethyl)cyclopropane | |
| CAS Number | 76387-48-9 | |
| Molecular Formula | C₄H₅N₃ | |
| Molecular Weight | 97.12 g/mol | |
| Boiling Point | ~105–107 °C (est.)[1] | Volatile liquid; co-distills with solvents. |
| Density | ~1.02 g/mL | Denser than typical ethereal solvents. |
| Solubility | DCM, THF, DMF, DMSO | Poor solubility in water. |
Critical Safety Analysis (C/N Ratio)
WARNING: HIGH ENERGY COMPOUND
The safety of organic azides is governed by the "Rule of Six" or the Carbon/Nitrogen ratio equation.
-
Calculation: (4 Carbon + 0 Oxygen) / 3 Nitrogen = 1.33
-
Risk Assessment: The ratio is significantly below 3 , indicating a severe explosion hazard . This compound contains high chemical potential energy and may decompose explosively under shock, friction, or rapid heating.
Mandatory Handling Protocols:
-
Scale Limit: Do not synthesize >500 mg in a single batch without a blast shield.
-
Isolation: Never distill to dryness. Store as a solution in a stable solvent (e.g., toluene or DCM) whenever possible.
-
Tools: Use only Teflon or glass tools. Metal spatulas can initiate decomposition via friction or formation of heavy metal azides.
-
Waste: Quench unreacted azide with phosphine or appropriate chemical reduction before disposal. Do not pour down the drain (reacts with copper/lead plumbing).
Synthesis & Production Pathways
The synthesis of (azidomethyl)cyclopropane relies on nucleophilic substitution (
Primary Route: Nucleophilic Displacement
The most robust route utilizes (bromomethyl)cyclopropane or cyclopropylmethyl mesylate.
Reagents:
-
Precursor: (Bromomethyl)cyclopropane (CAS 7051-34-5)[1]
-
Nucleophile: Sodium Azide (
) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
(1.5 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate). Note: DMSO accelerates rates significantly over DMF. -
Addition: Cool the solution to 0 °C. Add (bromomethyl)cyclopropane (1.0 equiv) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 12–18 hours. Monitor by TLC (stain with phosphomolybdic acid; azide is not UV active) or GC-MS.
-
Workup (Critical for Safety):
-
Dilute reaction mixture with 5 volumes of water (dissolves DMSO/salts).
-
Extract 3x with Diethyl Ether (
). -
Wash combined organics with brine to remove residual DMSO.
-
Dry over
, filter, and concentrate carefully under reduced pressure at room temperature. STOP before the flask is dry.
-
-
Yield: Quantitative conversion is typical.
Visualized Synthesis Workflow
Figure 1: Synthetic pathway from alcohol or halide precursors to the azide target.
Chemical Reactivity & Mechanisms[2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of (azidomethyl)cyclopropane is as a "click" partner.[2] The cyclopropane ring remains intact during the CuAAC catalytic cycle, despite the ring strain (~27.5 kcal/mol). The triazole formation is orthogonal to the cyclopropyl group's stability.
Mechanism: The reaction proceeds via a copper(I) acetylide intermediate. The azide coordinates to the copper center, followed by a stepwise annealing sequence to form the metallacycle, which collapses to the 1,2,3-triazole.
Protocol (Standard Click Conditions):
-
Solvent: t-BuOH/Water (1:1).
-
Catalyst:
(1 mol%) + Sodium Ascorbate (10 mol%). -
Procedure: Mix alkyne (1.0 equiv) and (azidomethyl)cyclopropane (1.1 equiv). Add catalyst solution. Stir vigorously at RT for 2-4 hours.
-
Observation: Product often precipitates or can be extracted with EtOAc.
Cyclopropylcarbinyl Rearrangement (The "Clock")
A defining feature of the cyclopropylmethyl motif is its susceptibility to rearrangement if a carbocation or radical is generated at the methylene position.
-
Cationic Conditions: Treatment with strong acid can protonate the azide (or triazole), potentially leading to
loss and formation of a cyclopropylcarbinyl cation. This cation rapidly rearranges to the cyclobutyl cation or homoallyl cation. -
Stability: In CuAAC (neutral/basic) and Staudinger reduction, the ring is stable .
Reactivity Diagram
Figure 2: Divergent reactivity profile. Note the stability under Click conditions vs. instability under acidic conditions.
Applications in Drug Discovery[4][5][6][7]
Phenyl Isostere Strategy
The cyclopropane ring is often used as a bioisostere for phenyl rings in drug design. It occupies similar 3D space but with different electronic properties (sp2-like character of C-C bonds) and improved metabolic stability (blocking para-hydroxylation).
-
Workflow: Use (azidomethyl)cyclopropane to "click" a cyclopropylmethyl group onto a scaffold, replacing a benzyl group.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (MW < 100), this azide is ideal for FBDD. It allows for the rapid expansion of alkyne-tagged fragment libraries without significantly violating Lipinski's Rule of 5 (specifically MW and LogP).
References
-
BenchChem. (Azidomethyl)cyclopropane Properties and Applications. Retrieved from 2
-
Sigma-Aldrich. (Bromomethyl)cyclopropane Product Sheet & Safety Data. Retrieved from 1
-
The Scripps Research Institute. Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition.[3] Retrieved from 4
-
Organic Chemistry Portal. Synthesis of Cyclopropanes and Related Reactivity. Retrieved from 5
-
PubChem. 2-(Azidomethyl)cyclopropane-1-carboxylic acid (Derivative Data). Retrieved from 6
Sources
- 1. (ブロモメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. 2-(Azidomethyl)cyclopropane-1-carboxylic acid | C5H7N3O2 | CID 20505462 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Azidomethyl)cyclopropane: A Comprehensive Technical Guide to Safe Handling and Application
Introduction: The Duality of Reactivity and Hazard
(Azidomethyl)cyclopropane is a molecule of significant interest in modern chemical synthesis, particularly in the realms of medicinal chemistry and drug development.[1] It uniquely combines the high ring strain of a cyclopropane moiety with the versatile reactivity of an azide functional group.[1] This combination makes it a valuable building block for creating complex molecular architectures and for use in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] However, the very features that make (azidomethyl)cyclopropane a powerful synthetic tool also render it a substance that demands rigorous safety protocols. The inherent instability of organic azides and the high flammability of cyclopropane derivatives necessitate a thorough understanding of its properties to ensure safe handling and application in a research environment.[2][3][4][5]
This guide provides an in-depth technical overview of (azidomethyl)cyclopropane, focusing on its hazard profile, safe handling procedures, and recommended experimental protocols. It is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this compound while maintaining the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
The primary hazards associated with (azidomethyl)cyclopropane stem from its two key functional groups: the organic azide and the cyclopropane ring.
The Organic Azide Moiety: A High-Energy Functional Group
Organic azides are known for their energetic nature and potential for explosive decomposition.[2][3] This is due to the release of dinitrogen gas (N₂), a very stable molecule, which results in a highly exothermic reaction.[6] The stability of an organic azide is influenced by several factors, most notably its molecular weight and the ratio of carbon to nitrogen atoms.[2][3]
Carbon-to-Nitrogen Ratio (C/N): A critical parameter for assessing the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms.[2] For (azidomethyl)cyclopropane (C₄H₇N₃), the C/N ratio is 4/3, which is approximately 1.33. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated in small quantities but should be handled with extreme care.[2][7] They should be stored at low temperatures (-18 °C is recommended) and protected from light.[2] It is also advised that solutions of such azides do not exceed a concentration of 1 M.[2]
The "Rule of Six": Another guideline for assessing stability is the "Rule of Six," which suggests that there should be at least six carbon atoms for each energetic functional group (like an azide).[2] (Azidomethyl)cyclopropane, with only four carbon atoms, does not meet this criterion, further underscoring its potential instability.
The Cyclopropane Ring: Strain and Flammability
The three-membered ring of cyclopropane is highly strained, which contributes to its reactivity.[5] While this strain can be synthetically advantageous, it also means the molecule contains a significant amount of potential energy.[1] Cyclopropane itself is an extremely flammable gas that can form explosive mixtures with air.[4][8][9] Although (azidomethyl)cyclopropane is a liquid at standard conditions, its cyclopropane moiety contributes to its overall flammability and potential for violent decomposition, especially when heated.[4]
Toxicity
The azide ion (N₃⁻) is known to have a toxicity similar to that of the cyanide ion (CN⁻).[3] While the toxicity of (azidomethyl)cyclopropane is not extensively documented, it should be handled with the assumption that it is toxic upon inhalation, ingestion, or skin absorption.[10] Furthermore, mixing azides with acids can generate hydrazoic acid (HN₃), a highly toxic and explosive gas.[2][7]
Safe Handling and Storage Protocols
Given the hazardous nature of (azidomethyl)cyclopropane, strict adherence to the following handling and storage protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are required at all times.[7]
-
Hand Protection: Nitrile gloves should be worn. For handling larger quantities or for extended periods, consider double-gloving or using heavier-duty gloves.[10]
-
Body Protection: A flame-resistant lab coat is essential.[6]
-
Face Shield: When conducting reactions that have a higher risk of explosion or splashing, a face shield should be worn in addition to safety goggles.[7]
Engineering Controls
-
Fume Hood: All work with (azidomethyl)cyclopropane must be conducted in a certified chemical fume hood to mitigate inhalation risks.[1][6]
-
Blast Shield: The use of a blast shield is strongly recommended for all reactions involving this compound, especially when scaling up or heating.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[11]
Storage
-
Temperature: Store (azidomethyl)cyclopropane at or below -18°C in a freezer designated for flammable and reactive materials.[2][6]
-
Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[2][3]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with air or moisture.[12]
-
Container: Use a tightly sealed container with a Teflon-lined cap.[12]
-
Labeling: The container must be clearly labeled with the compound's name, structure, and appropriate hazard warnings (e.g., "Explosive," "Flammable," "Toxic").[3]
Incompatible Materials
To prevent the formation of highly unstable and explosive compounds, avoid contact with the following:
-
Heavy Metals: Do not use metal spatulas or needles to handle (azidomethyl)cyclopropane. Metal azides are dangerously shock-sensitive.[2][7][10] Use plastic or ceramic spatulas.[10]
-
Strong Acids: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.[2][7]
-
Halogenated Solvents: Avoid the use of halogenated solvents like dichloromethane or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[2][3][7]
-
Oxidizing Agents: As a flammable compound, it may react violently with strong oxidizing agents.[4][8]
Experimental Protocols: Synthesis and Application
The following protocols are provided as a guide for the synthesis and use of (azidomethyl)cyclopropane, with a strong emphasis on safety.
Synthesis of (Azidomethyl)cyclopropane
A common method for the synthesis of (azidomethyl)cyclopropane is the nucleophilic substitution of a leaving group on a pre-formed cyclopropylmethyl derivative with an azide salt.[1]
Reaction: (Bromomethyl)cyclopropane + Sodium Azide → (Azidomethyl)cyclopropane + Sodium Bromide
Materials:
-
(Bromomethyl)cyclopropane
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet in a chemical fume hood behind a blast shield.
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF to the flask.
-
Sodium Azide: Carefully add sodium azide to the DMF. Use a plastic spatula for this transfer.[10]
-
Substrate Addition: Slowly add (bromomethyl)cyclopropane to the stirring suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether. Caution: Quenching should be done with care, as unreacted sodium azide may still be present.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and reduced pressure. Crucially, do not distill the product to dryness, as this can lead to explosive decomposition. [3][7]
-
Purification: If necessary, purify the product by column chromatography.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
(Azidomethyl)cyclopropane is an excellent substrate for CuAAC reactions to form stable triazole linkages.[1]
Reaction: (Azidomethyl)cyclopropane + Terminal Alkyne → 1,2,3-Triazole
Materials:
-
(Azidomethyl)cyclopropane
-
A terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Protocol:
-
Setup: In a chemical fume hood, add the terminal alkyne and (azidomethyl)cyclopropane to a vial equipped with a stir bar.
-
Solvent: Add a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.
-
Catalyst Addition: To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction should turn cloudy or change color.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting triazole product by column chromatography or recrystallization.
Emergency Procedures
Spills
-
Small Spills: Absorb the spill with a non-combustible absorbent material (e.g., vermiculite or sand). Place the absorbed material in a sealed container for proper disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[11] Eliminate all ignition sources.[11]
Fire
-
If a fire occurs, evacuate the area and activate the fire alarm.
-
Use a dry powder or water spray extinguisher. Do not use a water jet.[4]
-
If a container of (azidomethyl)cyclopropane is exposed to fire, cool it with a water spray from a protected position to prevent rupture.[4]
Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal
-
All waste containing (azidomethyl)cyclopropane or other azides must be treated as hazardous waste.[6]
-
Collect azide-containing waste in a dedicated, clearly labeled container.[3][6]
-
Crucially, do not mix azide waste with acidic waste streams. [3][6]
-
Consult your institution's environmental health and safety office for specific disposal procedures. It may be necessary to quench residual organic azides before disposal.[2]
Conclusion
(Azidomethyl)cyclopropane is a potent synthetic tool that enables the construction of novel and complex molecules. Its utility, however, is matched by its significant potential hazards. A comprehensive understanding of its dual nature—a highly reactive azide and a strained, flammable cyclopropane—is paramount for its safe use. By adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and responsibly harness the synthetic power of this valuable compound, advancing scientific discovery while ensuring the well-being of themselves and their colleagues.
References
Sources
- 1. (Azidomethyl)cyclopropane|CAS 76387-48-9|Research Chemical [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. sg.airliquide.com [sg.airliquide.com]
- 5. Cyclopropane - Wikipedia [en.wikipedia.org]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. nj.gov [nj.gov]
- 9. CYCLOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. airgas.com [airgas.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.de [fishersci.de]
Methodological & Application
synthesis of 1,2,3-triazoles using (azidomethyl)cyclopropane
Application Note: High-Integrity Synthesis of 1,2,3-Triazoles via In-Situ (Azidomethyl)cyclopropane
Part 1: Executive Summary & Pharmacophore Rationale
This guide details the synthesis of 1,2,3-triazoles utilizing (azidomethyl)cyclopropane as a core building block. In modern drug discovery, the cyclopropyl moiety acts as a critical bioisostere, often replacing alkene or phenyl groups to improve metabolic stability, solubility, and potency while maintaining a rigid vector orientation.
However, the requisite intermediate, (azidomethyl)cyclopropane , is a low-molecular-weight organic azide (
This protocol is designed as a "Telescoped Process" (In-Situ Generation). It strictly prohibits the isolation of the neat azide, prioritizing researcher safety without compromising yield or regioselectivity.
Part 2: Critical Safety Directives (Read Before Experimentation)
CRITICAL HAZARD ALERT: LOW MOLECULAR WEIGHT AZIDE
-
The "Rule of Six" Violation: Safe organic azides typically require
.[1] (Azidomethyl)cyclopropane has a ratio of 1.33. It is shock-sensitive and thermally unstable. -
Prohibition on Distillation: NEVER distill the reaction mixture containing the azide. Concentration via rotary evaporation must be monitored to ensure the azide remains in solution (e.g., < 0.5 M).
-
Waste Disposal: Quench all azide residues with 10% sodium nitrite (
) and sulfuric acid or a specific commercial azide quenching kit before disposal. -
Equipment: Use a blast shield. Avoid metal spatulas (potential for metal azide formation). Use Teflon or glass tools.
Part 3: Experimental Workflow & Logic
The synthesis follows a two-stage telescoped sequence to avoid isolation of the hazardous intermediate.
Workflow Logic Diagram
Figure 1: Telescoped synthesis workflow preventing the isolation of the energetic azide intermediate.
Part 4: Detailed Protocols
Module A: In-Situ Generation of (Azidomethyl)cyclopropane
Objective: Convert (bromomethyl)cyclopropane to the azide in a solution that can be directly used for the click reaction.
Reagents:
-
(Bromomethyl)cyclopropane (1.0 equiv)
-
Sodium Azide (
) (1.2 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Protocol:
-
Preparation: In a fume hood behind a blast shield, charge a round-bottom flask with Sodium Azide (1.56 g, 24.0 mmol).
-
Solvation: Add DMSO (20 mL). Stir vigorously until
is mostly dissolved. Note: DMSO is preferred over DMF for faster rates, but DMF allows for easier aqueous workup if necessary. -
Addition: Dropwise add (bromomethyl)cyclopropane (2.70 g, 20.0 mmol) over 10 minutes at Room Temperature (RT).
-
Reaction: Stir at RT for 4–6 hours.
-
Validation: Monitor by TLC (stain with KMnO4; bromide spot disappears) or GC-MS (if available and safe sampling is possible).
-
-
Output: A ~1.0 M solution of (azidomethyl)cyclopropane in DMSO. Proceed immediately to Module B.
Module B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Couple the in-situ azide with a terminal alkyne to form the 1,4-triazole.
Reagents:
-
Crude Azide solution (from Module A)
-
Terminal Alkyne (1.0 equiv relative to starting bromide)
-
Copper(II) Sulfate Pentahydrate (
) (5 mol%) -
Sodium Ascorbate (10 mol%)
-
Solvent Additive: t-Butanol and Water (1:1)
Protocol:
-
Dilution: To the reaction flask from Module A (containing the azide in DMSO), add the Terminal Alkyne (20.0 mmol).
-
Solvent Adjustment: Add t-Butanol (20 mL) and Water (20 mL).
-
Why? The DMSO/t-BuOH/Water system ensures solubility of organic reactants while supporting the aqueous Cu(I) catalytic cycle.
-
-
Catalyst Preparation: In a separate vial, dissolve
(250 mg) and Sodium Ascorbate (400 mg) in 2 mL of water. The solution should turn bright yellow/orange (indicating reduction to Cu(I)). -
Initiation: Add the catalyst solution to the main reaction flask.
-
Reaction: Stir vigorously at RT for 12–16 hours.
-
Observation: The reaction often precipitates the triazole product as it proceeds.
-
-
Workup (Safety Critical):
-
Dilute with water (100 mL) and extract with Ethyl Acetate (
mL). -
Wash the organic layer with saturated
(to remove Copper) and then 5% (to remove DMSO). -
Crucial Step: Wash with 10% Sodium Nitrite / 10% H2SO4 (aq) if you suspect unreacted azide remains (to quench), OR ensure the alkyne was the limiting reagent.
-
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography.
Part 5: Mechanistic Insight & Troubleshooting
Catalytic Cycle (CuAAC)
The mechanism relies on the formation of a copper(I) acetylide, which captures the organic azide. The cyclopropyl ring remains intact because the reaction proceeds via a concerted-like pathway that avoids radical intermediates that could trigger ring opening (homolytic cleavage).
Figure 2: The Cu(I) catalytic cycle. Note that the cyclopropyl ring (on the Azide) is spectator to the electronic reorganization, preserving its structural integrity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of Cu(I) to Cu(II) | Increase Sodium Ascorbate to 20 mol% or degas solvents with Nitrogen. |
| Ring Opening | Acidic side-products | Add 2,6-lutidine (base) to buffer pH; avoid high temperatures (>60°C). |
| Incomplete Azide Formation | Steric hindrance or wet DMSO | Ensure DMSO is dry; extend Module A time to 12h; warm slightly to 40°C (MAX). |
| Blue Reaction Mixture | Catalyst death (Oxidation) | The mixture should be yellow/orange. If blue, oxygen has entered. Add more ascorbate. |
Part 6: References
-
Himo, F., et al. (2005).[2] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of Regioselectivity." Journal of the American Chemical Society.
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition.
-
Tale, R. H., & Patil, A. D. (2011). "A novel, one-pot, rapid synthesis of 1,2,3-triazoles via Cu(I)-catalyzed 1,3-dipolar cycloaddition of in situ generated organic azides and terminal alkynes." Tetrahedron Letters.
-
Wipf, P., et al. (2010). "Cyclopropyl-based Isosteres in Drug Discovery." Journal of Medicinal Chemistry. (Contextual grounding for pharmacophore application).
Sources
Application Notes and Protocols for the Staudinger Reduction of (Azidomethyl)cyclopropane to (Aminomethyl)cyclopropane
Introduction: The Strategic Importance of Cyclopropylamines and the Mildness of the Staudinger Reduction
Cyclopropylamines are privileged structural motifs in modern drug discovery, prized for the unique conformational constraints and metabolic stability they impart to bioactive molecules. Their synthesis, however, can be challenging. The Staudinger reduction, a classic named reaction discovered by Hermann Staudinger in 1919, offers a remarkably mild and efficient pathway for the conversion of organic azides to primary amines.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Staudinger reduction for the synthesis of (aminomethyl)cyclopropane from (azidomethyl)cyclopropane.
The Staudinger reduction is particularly advantageous when dealing with sensitive substrates that cannot tolerate the harsh conditions of other reduction methods, such as catalytic hydrogenation or metal hydride reductions, which might affect other functional groups like double bonds, aldehydes, or ketones.[1] The reaction proceeds in two distinct steps: the formation of an iminophosphorane intermediate from the reaction of an azide with a phosphine, followed by hydrolysis to yield the desired primary amine and a phosphine oxide byproduct.[3][4]
Reaction Mechanism: A Stepwise Look at the Transformation
The Staudinger reduction of (azidomethyl)cyclopropane proceeds through a well-established mechanism:
-
Nucleophilic Attack and Phosphazide Formation: The reaction is initiated by the nucleophilic attack of a phosphine, most commonly triphenylphosphine (PPh₃), on the terminal nitrogen atom of the azide group in (azidomethyl)cyclopropane.[3][5] This initial step forms a linear phosphazide intermediate.
-
Dinitrogen Extrusion and Iminophosphorane Formation: The phosphazide intermediate is unstable and readily undergoes an intramolecular rearrangement through a four-membered ring transition state.[1][6][7] This rearrangement results in the extrusion of highly stable dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward, to form an iminophosphorane (also known as an aza-ylide).[1]
-
Hydrolysis to the Primary Amine: The final step involves the hydrolysis of the iminophosphorane intermediate.[3][8] In the presence of water, the iminophosphorane is hydrolyzed to yield the primary amine, (aminomethyl)cyclopropane, and a stable phosphine oxide, typically triphenylphosphine oxide.[3][8] The formation of the very strong phosphorus-oxygen double bond in the phosphine oxide is a key driving force for this step.[9]
Figure 1. Reaction mechanism of the Staudinger reduction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Staudinger reduction of (azidomethyl)cyclopropane. Optimization may be required based on the specific substrate and scale.
Materials and Reagents:
-
(Azidomethyl)cyclopropane
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (azidomethyl)cyclopropane (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the (azidomethyl)cyclopropane in anhydrous THF (concentration typically 0.1-0.5 M). Add triphenylphosphine (1.1-1.5 eq) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting azide spot and the appearance of a new, more polar spot corresponding to the amine. The reaction is often complete within a few hours. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Hydrolysis: Once the formation of the iminophosphorane is complete (as indicated by TLC), add water (5-10 eq) to the reaction mixture. Stir vigorously for an additional 1-3 hours to ensure complete hydrolysis of the iminophosphorane to the amine.
-
Workup:
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will contain the desired (aminomethyl)cyclopropane and triphenylphosphine oxide. Triphenylphosphine oxide can often be partially removed by precipitation from a minimal amount of a nonpolar solvent (e.g., a mixture of ethyl acetate and hexanes) followed by filtration. Further purification is typically achieved by silica gel column chromatography. The polarity of the eluent will depend on the specific properties of the amine.
Figure 2. Experimental workflow for the Staudinger reduction.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat the reaction mixture. Monitor by TLC until the starting material is consumed. |
| Steric hindrance around the azide. | Consider using a less bulky phosphine, such as tributylphosphine, although this may complicate purification. | |
| Formation of Side Products | The iminophosphorane intermediate can be stable and may not fully hydrolyze. | Ensure sufficient water is added during the hydrolysis step and allow for adequate stirring time. |
| Difficult Purification | Triphenylphosphine oxide can be challenging to separate from the desired amine. | Use a minimal excess of triphenylphosphine. Attempt to precipitate the phosphine oxide from a nonpolar solvent mixture. Employ careful column chromatography. Alternatively, polymer-supported triphenylphosphine can be used to simplify removal. |
Comparative Data of Staudinger Reduction Conditions
While a specific protocol for (azidomethyl)cyclopropane is not extensively detailed in the immediate literature, the general conditions for the Staudinger reduction of alkyl azides are well-established and highly reliable.
| Phosphine Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield | Key Considerations |
| Triphenylphosphine | THF, Ether, Dichloromethane | Room Temperature - 65 | 1 - 12 hours | Generally high (>85%) | Byproduct (triphenylphosphine oxide) can complicate purification.[3][7] |
| Tributylphosphine | THF, Ether | Room Temperature | 1 - 6 hours | Generally high (>85%) | Byproduct (tributylphosphine oxide) is more soluble in organic solvents, potentially making purification more challenging.[3] |
| Polymer-supported Triphenylphosphine | THF, Dichloromethane | Room Temperature - 50 | 2 - 24 hours | Good to excellent | Simplifies workup as the phosphine oxide byproduct is removed by filtration.[4] |
| Water-soluble phosphines (e.g., TPPTS) | Biphasic systems (e.g., Toluene/Water) | Room Temperature - 80 | 2 - 12 hours | Good to excellent | Useful for large-scale synthesis where the phosphine oxide can be removed with the aqueous phase. |
Conclusion
The Staudinger reduction is a powerful and versatile method for the synthesis of primary amines from azides under mild conditions. Its high functional group tolerance makes it an ideal choice for the preparation of complex molecules such as (aminomethyl)cyclopropane derivatives, which are of significant interest in medicinal chemistry. By following the detailed protocol and considering the troubleshooting advice provided in these application notes, researchers can confidently and efficiently utilize this important transformation in their synthetic endeavors.
References
-
Staudinger Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Staudinger reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Staudinger Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Staudinger Ligation - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Staudinger Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686–2695. [Link]
-
Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review | Biomacromolecules - ACS Publications. (n.d.). Retrieved from [Link]
-
Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained - SCIDAR. (n.d.). Retrieved from [Link]
-
Aryl azides and phosphines used in this Staudinger reduction triggered... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Staudinger Reduction of an Azide to an Amine (Staudinger Ligation followed by Hydrolysis). (2019, December 4). [Video]. YouTube. [Link]
-
Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022, September 5). Molecules, 27(18), 5797. [Link]
-
Staudinger Reaction - Common Conditions. (n.d.). Retrieved from [Link]
-
Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. (2019). European Journal of Organic Chemistry, 2019(10), 1722-1725. [Link]
-
Synthesis of Cyclopropane α-Amino Acids. (2004). J. Org. Chem., 69(4), 1262–1269. [Link]
-
Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of Cyclopropane α-Amino Acids - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
(azidomethyl)cyclopropane as a building block in drug discovery
Executive Summary
(Azidomethyl)cyclopropane (CAS: 76387-48-9) represents a "privileged" building block in modern drug discovery, acting as a bifunctional linchpin that combines the metabolic resilience of the cyclopropane ring with the chemoselective versatility of the azide group .
In medicinal chemistry, the cyclopropyl moiety is frequently employed as a bioisostere for gem-dimethyl groups or alkene double bonds, offering increased metabolic stability (blocking P450 oxidation sites) and improved potency through conformational restriction. The azide functionality allows this unit to be deployed via "Click" chemistry (CuAAC) to generate 1,2,3-triazoles—robust bioisosteres of amide bonds—or reduced to primary amines for peptidomimetic scaffolds.[1]
This guide provides validated protocols for the synthesis, safe handling, and application of (azidomethyl)cyclopropane, specifically tailored for high-throughput library generation.
Critical Safety Directive: The "Rule of Six"
WARNING: EXPLOSION HAZARD
(Azidomethyl)cyclopropane (
Mandatory Safety Protocols:
-
No Distillation: Never distill this compound. Purification must be performed via column chromatography or extraction only.
-
Solvent Restrictions: Do NOT use dichloromethane (DCM) or chloroform.[2] Azides can react with halogenated solvents to form di- and tri-azidomethane, which are extremely explosive.[2] Use Ethyl Acetate, Ether, or Toluene.
-
Metal Avoidance: Do not use metal spatulas or needles that could form shock-sensitive metal azides (Cu, Pb). Use Teflon or glass tools.
-
Storage: Store below -18°C in the dark.
Module A: Synthesis of (Azidomethyl)cyclopropane
While commercially available, in-house preparation is often required for isotopic labeling or freshness. This protocol utilizes a nucleophilic substitution (
Reagents & Equipment
-
Precursor: (Bromomethyl)cyclopropane (CAS: 7051-34-5)
-
Nucleophile: Sodium Azide (
) -
Solvent: DMSO (Dimethyl sulfoxide) – promotes
kinetics. -
Quench: Water / Brine.
Step-by-Step Protocol
-
Setup: In a fume hood behind a blast shield, charge a round-bottom flask with DMSO (0.5 M concentration relative to substrate).
-
Azide Addition: Add Sodium Azide (1.5 equivalents) carefully. Stir until mostly dissolved.
-
Note:
is acutely toxic.[3] Avoid skin contact.
-
-
Substrate Addition: Add (Bromomethyl)cyclopropane (1.0 equivalent) dropwise at Room Temperature (RT).
-
Mechanistic Insight: The cyclopropyl ring stabilizes the transition state via
-conjugation but also adds steric bulk. DMSO is essential to solvate the cation ( ), leaving the azide anion "naked" and more reactive.
-
-
Reaction: Stir at RT for 12–18 hours .
-
Monitor: Check conversion via TLC (stain with phosphomolybdic acid; azide spots often do not UV absorb strongly).
-
-
Workup (CRITICAL):
-
Dilute reaction mixture with Water (5 volumes).
-
Extract 3x with Diethyl Ether (Do NOT use DCM).
-
Wash combined organics with Brine to remove DMSO.
-
Dry over
, filter, and concentrate gently under reduced pressure at RT (do not heat water bath >30°C).
-
-
Yield: Quantitative conversion is typical. Product is a colorless oil.
Module B: Application – Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
This reaction couples the cyclopropyl motif to a drug scaffold via a 1,4-disubstituted 1,2,3-triazole linker.
Visual Workflow: The "Click" Cascade
Caption: Schematic of the CuAAC reaction. The TBTA ligand is crucial for maintaining the Copper(I) oxidation state in aerobic conditions.
Protocol: Triazole Library Generation
-
Reactants: Dissolve Alkyne-functionalized scaffold (1.0 eq) and (Azidomethyl)cyclopropane (1.2 eq) in t-BuOH:Water (1:1) .
-
Catalyst Prep: Premix CuSO4·5H2O (5 mol%) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%) in a separate vial.
-
Why TBTA? It prevents Cu(I) oxidation and disproportionation, which is common in aqueous buffers.
-
-
Initiation: Add the Cu/Ligand mix to the reaction, followed by Sodium Ascorbate (20 mol%) to reduce Cu(II) to active Cu(I) in situ.
-
Incubation: Stir at RT for 4–16 hours.
-
Purification: The triazole product often precipitates. Filter or extract with EtOAc.
Module C: Reduction to (Aminomethyl)cyclopropane
For scaffolds requiring a primary amine (e.g., reductive amination targets), the azide must be reduced.[1]
Method Choice:
-
Avoid: Catalytic Hydrogenation (
) can sometimes ring-open the cyclopropane under high pressure/temperature. -
Preferred: Staudinger Reduction (Phosphine-mediated).
Staudinger Protocol
-
Mix: Dissolve (Azidomethyl)cyclopropane (1.0 eq) in THF .
-
Add: Triphenylphosphine (
) (1.1 eq). Nitrogen evolution ( ) will occur as the phosphazide forms. -
Hydrolysis: Add Water (10 eq) and stir for 12 hours. The iminophosphorane intermediate hydrolyzes to the amine and triphenylphosphine oxide (
). -
Purification: Acid/Base extraction.[4]
-
Acidify (HCl)
Wash organics (removes ) Basify (NaOH) Extract Amine.
-
Pharmacological Impact Analysis
Why replace an Ethyl or Isopropyl group with (Methyl)cyclopropane?
| Feature | Alkyl Chain (e.g., Isopropyl) | Cyclopropylmethyl (CPM) | Drug Discovery Benefit |
| Metabolic Stability | Vulnerable to P450 hydroxylation. | Resistant. | Extends Half-life ( |
| Conformation | Flexible (rotatable bonds). | Rigid/Locked. | Reduces entropic penalty of binding; improves potency. |
| Lipophilicity | High LogP. | Lower LogP (vs equivalent alkyls). | Improves solubility and oral bioavailability. |
| Electronic Effect | Inductive donor (+I). | Can stabilize adjacent carbocations or interact with receptor |
Case Study:
In the development of Buprenorphine (opioid receptor modulator), the N-cyclopropylmethyl moiety is critical.[4] It confers antagonist activity at the
References
-
Synthesis & Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240, 2005.
-
Cyclopropane Pharmacology: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry, 59(19), 8712–8756, 2016. [5]
-
Click Chemistry Protocol: Rostovtsev, V. V., et al.[6] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 114(14), 2708–2711, 2002.
-
Safety SOP: University of California, Santa Cruz. "Standard Operating Procedure: Organic Azides."
Sources
Troubleshooting & Optimization
minimizing ring-opening side reactions of (azidomethyl)cyclopropane
Welcome to the (Azidomethyl)cyclopropane Technical Support Center .
I am your Senior Application Scientist. You have opened a support ticket regarding "Minimizing Ring-Opening Side Reactions." This is a high-priority issue because the cyclopropylmethyl (CPM) group acts as a hypersensitive "radical clock," often rearranging before your desired reaction can complete.
Below is your customized troubleshooting guide, designed to bypass these kinetic traps.
⚠️ Core Technical Briefing: The "Radical Clock" Hazard
Before troubleshooting, you must understand the enemy. The (azidomethyl)cyclopropane moiety is thermodynamically unstable due to ring strain (~27.5 kcal/mol).
-
The Trigger: Any reaction pathway that generates a radical or carbocation at the methylene position (adjacent to the ring).
-
The Consequence: The ring opens to form a homoallyl species.
-
The Speed: The rearrangement rate (
) for the CPM radical is approximately at 25°C.-
Translation: If your desired reaction (e.g., H-atom abstraction) is slower than this rate, you will isolate the ring-opened alkene, not the cyclopropane.
-
📊 Visualizing the Pathway (DOT Diagram)
The following diagram illustrates the mechanistic "Fork in the Road." You must stay on the Green Path (Ionic/Concerted) and avoid the Red Path (Radical/Cationic).
Figure 1: Mechanistic divergence. Radical pathways (Red) lead to rapid ring opening.[1] Ionic pathways (Green) preserve the ring.
🛠️ Module 1: Reducing the Azide to an Amine
User Issue: "I tried hydrogenating my azide with Pd/C and the ring opened."
Diagnosis
Catalytic hydrogenation (Pd/C, H₂) is a heterogeneous process.[2] The metal surface facilitates electron transfer and can induce hydrogenolysis of the strained cyclopropane C-C bond, effectively "chopping" the ring open.
Protocol: The Staudinger Reduction (Gold Standard)
Switch to the Staudinger Reduction . It proceeds via a phosphazide intermediate (ionic), completely avoiding the radical/cationic manifold.
Step-by-Step Protocol:
-
Dissolve: Dissolve (azidomethyl)cyclopropane (1.0 equiv) in THF (0.1 M).
-
Add PPh3: Add Triphenylphosphine (
, 1.1 equiv) at 0°C. -
Warm: Allow to warm to Room Temperature (RT) and stir for 2–4 hours until
evolution ceases. -
Hydrolysis: Add water (
, 5–10 equiv) to the reaction mixture. Stir for 12 hours.-
Chemistry:
.
-
-
Purification: The byproduct is Triphenylphosphine oxide (
). If the amine is acid-stable, perform an acid-base extraction to remove the oxide.
Comparison of Reduction Methods
| Method | Risk Level | Mechanism | Recommendation |
| Pd/C + H₂ | 🔴 High | Heterogeneous Catalysis | Avoid. High risk of hydrogenolysis. |
| LiAlH₄ | 🟡 Medium | Hydride Transfer | Use with Caution. Harsh conditions; requires anhydrous setup. |
| Staudinger (PPh₃) | 🟢 Safe | Ionic (Phosphazide) | Recommended. Chemoselective and mild. |
| SnCl₂ / Thiol | 🟢 Safe | Single Electron (Controlled) | Alternative if PPh₃ oxide removal is difficult. |
🛠️ Module 2: Click Chemistry (CuAAC)
User Issue: "My click reaction yield is low, and I see byproducts."
Diagnosis
Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally safe. However, if
Troubleshooting Guide
Q: Do I need a ligand? A: YES. Never run CuAAC on cyclopropyl azides without a stabilizing ligand.
-
Why: Ligands like TBTA or THPTA stabilize the
oxidation state, preventing it from acting as a radical initiator.
Q: Can I use Sodium Ascorbate? A: Yes, but you must exclude Oxygen.
-
Protocol: Degas all solvents (freeze-pump-thaw or vigorous sparging with Argon) before adding the copper catalyst. Oxygen + Ascorbate + Copper generates Reactive Oxygen Species (ROS) that can attack the ring.
Safe CuAAC Protocol:
-
Solvent: t-BuOH/Water (1:1).
-
Additives: Alkyne (1.0 equiv), Azide (1.0 equiv).
-
Catalyst Mix (Premix this):
(1 mol%) + THPTA Ligand (5 mol%). -
Reductant: Sodium Ascorbate (10 mol%).
-
Atmosphere: Run under Argon/Nitrogen.
🛠️ Module 3: Radical Chemistry (The "Danger Zone")
User Issue: "I absolutely must use a radical reduction (e.g., Tributyltin Hydride)."
The "Velocity" Problem
If you use
To save the ring, the rate of trapping (
Protocol: Outrunning the Clock
-
H-Donor Concentration: You cannot use standard concentrations. You must use neat (solvent-free) tributyltin hydride or a massive excess of H-donor.
-
Temperature: Lower the temperature to -78°C.
-
Why: Rearrangement has a higher activation energy than H-abstraction. Cooling slows down the ring opening more than it slows down the trapping.
-
🧠 Decision Logic (DOT Diagram)
Use this flowchart to select the correct experimental setup for your specific constraints.
Figure 2: Experimental decision matrix. The Staudinger reaction is the default recommendation for reduction.
References
-
Mechanism of Radical Rearrangement: Newcomb, M., et al. "Kinetics of the Cyclopropylcarbinyl Radical Rearrangement." Journal of the American Chemical Society. (1990). [Link]
-
Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron. (1992). [Link]
-
CuAAC Ligand Stabilization (TBTA/THPTA): Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (2004). [Link]
-
Azide Reduction Overview & Compatibility: Haldar, S., et al. "Reduction of Azides to Amines." Chemical Reviews. (2010). (General reference for non-hydrogenation methods). [Link]
Sources
Technical Support Center: Volatile Organic Azide Handling
Status: Operational | Tier: Level 3 (High-Hazard Chemistry) Ticket Subject: Safe Synthesis, Handling, and Disposal of Organic Azides
Core Directive: The Safety Calculus
Warning: Organic azides are high-energy-density materials. Their utility in "Click Chemistry" and nitrogen installation often masks their potential for detonation. As a researcher, you must validate every protocol against the following stability metrics before touching a reagent bottle.
The Stability Equations
Do not rely on intuition. Use these empirical rules to determine if an organic azide is safe to isolate.
| Metric | Formula / Rule | Safety Threshold |
| C/N Ratio | ||
| Rule of Six | Pass : 6+ carbons per azide group implies stability.Fail : <6 carbons indicates high explosive risk.[1] | |
| Molecular Weight | Total MW | < 200 g/mol : Treat as highly volatile and potentially explosive. |
Critical Alert: Never use Dichloromethane (DCM) or Chloroform with sodium azide.[2] This generates di- and triazidomethane , which are extremely shock-sensitive explosives that can detonate in solution [1, 5].[3]
Module 1: Pre-Synthesis Validation
User Question: "I need to synthesize a low-molecular-weight azide. How do I know if it's safe to proceed?"
Support Answer: Follow the decision logic below. If your target molecule fails these checks, you must redesign the synthesis or switch to an in situ generation protocol.
Figure 1: Decision matrix for determining the isolation safety of organic azides based on structural composition.
Module 2: Execution & Troubleshooting
Issue: "I need to remove the solvent, but I'm afraid of concentrating the azide."
Diagnosis: Concentration is the most dangerous phase of azide chemistry. As the volume decreases, the thermal mass drops, and the concentration of the high-energy species rises. Protocol:
-
Never distill to dryness. This is the primary cause of azide lab accidents.
-
Solvent Chase: If you must change solvents, add the higher-boiling solvent before removing the lower-boiling one.
-
Rotary Evaporator Rules:
Issue: "My reaction mixture turned brown/black and is evolving gas."
Diagnosis: You are likely experiencing a thermal runaway or decomposition event. Immediate Action:
-
Sash Down: Lower the fume hood sash immediately.
-
Clear Area: Alert colleagues and step away.
-
Do Not Touch: Do not attempt to cool it actively if it is already violently decomposing; thermal shock could trigger detonation.
-
Wait: Allow the reaction to subside completely before approaching. Root Cause: This often happens when reaction temperatures exceed 60°C or when stirring fails, creating "hot spots" [3].
Issue: "I smell something pungent/almond-like."
Diagnosis: This is likely Hydrazoic Acid (
-
Check pH: Did you acidify a solution containing unreacted azide?
-
Check Reagents: Did you use an amine hydrochloride salt? (e.g.,
). -
Remediation: Neutralize immediately with aqueous base (NaOH) to revert
to the stable azide ion ( ).
Module 3: Waste & Disposal Protocols
User Question: "How do I dispose of the leftover azide solution? Can I pour it down the drain?" Support Answer: ABSOLUTELY NOT. Azides down the drain react with copper/lead plumbing to form heavy metal azides, which are primary explosives (sensitive to the touch).[6]
Protocol A: Quenching Organic Azides
Organic azides must be chemically reduced to amines or triazoles before disposal.
-
Staudinger Reduction (Recommended):
-
"Click" Scavenging:
-
React with a terminal alkyne and Cu(I) catalyst to form a stable triazole.
-
Protocol B: Quenching Inorganic Azide ( )
If you have unreacted sodium azide, use the Nitrous Acid Method [2, 4].
-
Reagents: Sodium Nitrite (
) + Sulfuric Acid ( ). -
Workflow:
Figure 2: Workflow for the chemical decontamination of azide waste streams.[6]
References
-
University of California, Santa Barbara. (n.d.). Azide Hazards and Explosion Risks. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[10] Angewandte Chemie International Edition, 44(33), 5188-5240.
-
Northeastern University EHS. (n.d.). Standard Operating Procedure: Sodium Azide.[12] Retrieved from [Link]
- Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Sodium Azide [k-state.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. uvic.ca [uvic.ca]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. bsc.croneri.co.uk [bsc.croneri.co.uk]
- 11. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. artscimedia.case.edu [artscimedia.case.edu]
Technical Support Center: Thermal Handling of (Azidomethyl)cyclopropane
🚨 CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING
(Azidomethyl)cyclopropane (CAS: 14703-69-6) is a high-energy alkyl azide. It possesses two distinct sources of thermodynamic instability:
-
Azide Functionality: Prone to exothermic decomposition with
release. -
Cyclopropane Ring: High ring strain (~27.5 kcal/mol) facilitating rapid, exothermic ring-opening or expansion.
Do NOT distill this compound. Do not subject neat (pure) material to temperatures >60°C. All thermal studies or reactions should be conducted in dilute solution (<1 M) behind a blast shield.
Part 1: Stability Profile & Thermodynamic Assessment
The "Rule of Six" and C/N Ratio Analysis
To determine the stability of organic azides, we utilize two empirical rules. (Azidomethyl)cyclopropane (
| Parameter | Formula | Value for | Status | Interpretation |
| C/N Ratio | ⚠️ Caution | Isolable, but energetic. Safe limit is usually C/N > 3.[1] | ||
| Rule of Six | ❌ FAIL | High Explosion Risk. Violates the requirement of 6 carbons per energetic group. | ||
| Molecular Weight | 97.12 g/mol | Low | High volatility increases vapor phase explosion risk. |
Expert Insight: While the C/N ratio suggests the compound is isolable, the violation of the Rule of Six indicates that the carbon framework is insufficient to dampen the shock sensitivity of the azide group. This compound should be treated as a potential explosive.[2][3]
Thermal Onset & Decomposition
Most non-activated alkyl azides exhibit decomposition onsets between 130°C and 160°C . However, due to the cyclopropyl ring strain, the activation energy for decomposition of (azidomethyl)cyclopropane is lower.
-
Recommended Maximum Process Temperature: 40°C
-
Maximum Quench/Workup Temperature: 25°C
-
Exotherm Potential: High. Decomposition releases
gas rapidly, leading to massive pressure spikes in closed vessels.
Part 2: Thermal Decomposition Pathways (The "Why")
At elevated temperatures (or under UV irradiation), (azidomethyl)cyclopropane does not simply "degrade"; it undergoes complex reactive pathways involving nitrene intermediates.
The Mechanism
-
Initiation: Thermal extrusion of molecular nitrogen (
). -
Intermediate: Formation of a singlet cyclopropylmethyl nitrene.
-
Fate: The nitrene is highly unstable and will instantly rearrange (Ring Expansion) to form 1-azetine or cyclobutanimine derivatives, or polymerize into energetic tars.
Figure 1: Thermal decomposition pathway showing the critical nitrogen release and subsequent rearrangement vs. polymerization.
Part 3: Troubleshooting & Experimental FAQs
Scenario A: "My reaction mixture turned black and viscous."
Diagnosis: Uncontrolled thermal decomposition (Polymerization). Cause: You likely exceeded 60°C or concentrated the azide too aggressively, causing local overheating. The "black tar" is a polymerized nitrene byproduct. Corrective Action:
-
Do not scrape the solid (shock sensitive).[2]
-
Dilute with solvent (DCM or Toluene) to desensitize.
-
Quench with a reducing agent (e.g., Triphenylphosphine) to convert remaining azide to amine if safe to do so.
Scenario B: "I see a pressure spike in my sealed reactor."
Diagnosis: Nitrogen evolution.
Cause: Thermal degradation is releasing
-
Cool immediately: Use an ice bath or cryo-cooling to lower temp to 0°C.
-
Vent: Carefully vent the headspace to a scrubber.
-
Analysis: Check IR for the characteristic azide stretch (~2100 cm⁻¹). If significantly diminished, the material has degraded.
Scenario C: "Can I distill this to purify it?"
Answer: ABSOLUTELY NOT. Reasoning: Distillation concentrates the azide, removing the thermal heat sink (solvent). As the pot residue becomes concentrated, the C/N ratio drops effectively, and the heat of the oil bath can trigger a detonation. Alternative: Use column chromatography (keep azide wet) or use the crude material in the next step (telescoping).
Part 4: Safe Handling Workflow
Follow this decision tree to ensure safety during synthesis and handling.
Figure 2: Operational decision tree for maintaining process safety parameters.
Part 5: References & Authority
-
Organic Azide Safety Guidelines. University of California, Santa Cruz (UCSC) EH&S.
-
Relevance: Establishes the "Rule of Six" and C/N ratio limits (
) for safe isolation.
-
-
Thermal Rearrangement of Cyclopropylmethyl Azides. Journal of the American Chemical Society.
-
Relevance: Details the mechanistic pathway of cyclopropylmethyl azide rearranging to cyclobutyl systems via nitrene intermediates.
-
-
Explosion Hazards of Organic Azides. Organic Process Research & Development.
-
Relevance: Provides calorimetric data and safety protocols for scaling up azide chemistry.
-
-
Sodium Azide & Halogenated Solvents Hazard. CDC / NIOSH.
-
Relevance: Warns against using DCM with azide precursors (formation of diazidomethane).[4]
-
Sources
solvent selection for optimizing (azidomethyl)cyclopropane solubility
Technical Support Center: (Azidomethyl)cyclopropane Optimization
-
Ticket ID: AZ-CYC-SOL-001
-
Subject: Solvent Selection, Solubility Optimization, and Safety Protocols for (Azidomethyl)cyclopropane
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Safety-Solubility Paradox
You are likely working with (azidomethyl)cyclopropane (CAS: 17296-73-0) for one of two reasons: as a "Click" chemistry partner or as a building block for cyclopropyl-containing pharmacophores.
The Critical Constraint: This molecule is a low-molecular-weight organic azide .
-
Formula:
-
Molecular Weight: ~97.12 g/mol
-
C/N Ratio:
Rule of Thumb: Organic azides with a C/N ratio
This guide prioritizes solvent systems that maximize solubility while mitigating explosion risks during workup and reaction.
Module 1: Safety-First Solvent Selection Logic
Q: Can I use Dichloromethane (DCM) to dissolve and transfer this azide? A: STRICTLY AVOID if Sodium Azide is present; CAUTION otherwise.
While (azidomethyl)cyclopropane is highly soluble in DCM, this solvent poses two specific risks:
-
Synthesis Risk: If you are synthesizing the azide from (bromomethyl)cyclopropane using Sodium Azide (
), using DCM can lead to the formation of Diazidomethane ( ), which is excessively explosive.[1] -
Isolation Risk: DCM is highly volatile. If you evaporate it on a rotavap, you risk concentrating the azide to a neat state rapidly, triggering detonation via friction or heating.
Recommended "Keeper" Solvents: Use solvents with higher boiling points that allow you to maintain the azide in a dilute solution.
| Solvent Class | Recommended Solvent | Rationale |
| Aromatic | Toluene | Excellent solubility for the cyclopropyl group; high boiling point prevents accidental drying; inert to radical/click conditions. |
| Ether | TBME (tert-Butyl methyl ether) | Safer than diethyl ether (less peroxide risk); forms azeotropes that allow water removal without drying the azide completely. |
| Polar Aprotic | DMSO | Standard for synthesis; excellent solubility; difficult to remove (requires extraction), which is actually a safety feature (prevents isolation). |
Workflow Visualization: Solvent Safety Decision Tree
Figure 1: Decision logic for solvent selection based on process stage, prioritizing explosion prevention.
Module 2: Reaction-Specific Solubility Optimization
Q: I am performing a CuAAC Click reaction. The azide is oiling out of the standard tBuOH/Water mix. What do I do? A: The cyclopropyl ring adds lipophilicity that may require adjusting the dielectric constant of your solvent system.
Standard Click conditions (tBuOH/Water 1:1) rely on the "on-water" effect, but the cyclopropyl group is hydrophobic. If you see phase separation (oiling out) that hinders the reaction:
-
Shift to THF: Switch to THF/Water (2:1) . THF solubilizes the cyclopropyl moiety better than tBuOH.
-
Add a Surfactant: If you must use water (e.g., for bioconjugation), add 2% TPGS-750-M . This creates micelles that solubilize the lipophilic azide within the aqueous phase, accelerating the reaction.
-
Use DMSO: For small scale library synthesis, run the reaction in pure DMSO . The azide is fully soluble, and the copper catalyst (if using
or ) remains active.
Solubility Compatibility Matrix
| Solvent System | Solubility Rating | Suitability for CuAAC | Notes |
| Water | Insoluble | Low | Requires vigorous stirring or surfactant. |
| tBuOH/Water (1:1) | Moderate | High | Standard. May require heating to 40°C to dissolve. |
| THF | Excellent | Moderate | Copper salts may precipitate; add water to solubilize catalyst. |
| Acetonitrile | Excellent | High | Good for ligand-stabilized Copper (e.g., TBTA). |
| Toluene | Excellent | Low | Poor for standard Cu/Ascorbate systems; requires organic-soluble Cu catalyst. |
Module 3: Troubleshooting Isolation & Workup
Q: How do I remove the solvent without exploding the rotary evaporator? A: You do not. You use a "Telescoping" or "Solvent Swap" approach.
The Problem: (Azidomethyl)cyclopropane is volatile. If you apply high vacuum to remove DMSO or DMF, you will co-evaporate your product. If you evaporate a volatile solvent (Ether/DCM) to dryness, you create a shock-sensitive residue.
Protocol: Safe Solvent Swap (The "Keeper" Method)
-
Extraction: Dilute your reaction mixture (e.g., DMSO) with water.
-
Capture: Extract into Toluene or Ethyl Acetate .
-
Why Toluene? It has a boiling point of 110°C.
-
-
Washing: Wash the organic layer with brine to remove water/DMSO.
-
Concentration (Controlled):
-
Place on a rotary evaporator.
-
Set bath to 35°C.
-
Reduce pressure carefully to remove most of the solvent, but STOP when the volume reaches ~5-10 mL.
-
-
Quantification: Do not weigh the residue. Instead, take a
aliquot, add an internal standard (e.g., mesitylene), and run an NMR to determine the concentration of the azide in the toluene solution. -
Usage: Use this standardized solution directly in the next step.
Workflow Visualization: Safe Workup Protocol
Figure 2: The "Telescoping" method to avoid isolating neat explosive azides.
Frequently Asked Questions (FAQs)
Q: Can I store (azidomethyl)cyclopropane in the freezer? A: Only if it is in solution! Neat storage increases the risk of crystallization (which can be shock-sensitive) or condensation of volatile vapors in the cap threads (friction hazard). Store as a 0.5M - 1.0M solution in Toluene or THF at -20°C.
Q: I need to remove the unreacted azide from my Click product. Solubility is similar. A: Since the azide is lipophilic and the triazole product is usually more polar:
-
If your product is solid: Triturate with Hexanes or Pentane . The (azidomethyl)cyclopropane will dissolve in the alkane, while the triazole product often precipitates.
-
If both are oils: Use a scavenger resin (e.g., aldehyde resin to capture amines if you reduce it, or a strained alkyne resin to capture the azide).
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188–5240 (2005).
-
Click Chemistry Solvents: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015 (2008).
-
C/N Ratio Guidelines: Smith, P. A. S.[1][2] "Open-Chain Nitrogen Compounds." Benjamin/Cummings, Vol 2, 211-265. (Standard reference for C/N > 3 rule).
-
Azide Handling Protocols: "Safe Handling of Organoazides." University of California, Santa Cruz, EH&S Guidelines.
Sources
Technical Support Hub: Cyclopropyl Azide Stability & Storage
Current Status: Operational Topic: Preventing Decomposition of Cyclopropyl Azides Security Level: High (Explosive Hazard Management)
⚠️ Critical Safety Directive: The "Rule of Three" Violation
Before addressing storage, you must acknowledge the fundamental instability of your compound.
The Hazard:
Standard safety protocols for organic azides rely on the Carbon-to-Nitrogen (C/N) Ratio .[1][2][3]
Your Reality:
Cyclopropyl azide (
Implication: This compound is energetic and thermodynamically unstable . It resides in the "Do Not Isolate" zone of most safety matrices. If you have isolated this neat, you are handling a potential explosive. All storage must be in solution.
Module 1: The "Why" – Decomposition Mechanics
Understanding how your compound degrades allows you to predict and prevent it. Cyclopropyl azides do not just "go bad"; they undergo a specific, strain-driven rearrangement or fragmentation.
The Mechanism: Ring Strain & Nitrene Formation
Unlike linear alkyl azides, cyclopropyl azides suffer from significant angle strain (~27.5 kcal/mol). Thermal or photolytic energy triggers the loss of
Pathway Diagram
The following diagram illustrates the decomposition cascade you are fighting against during storage.
Figure 1: The decomposition pathway.[5][6][7][8][9] Storage failure leads to N2 ejection and ring expansion to 1-azetine, resulting in the characteristic yellow/brown polymerization observed in degraded samples.
Module 2: Storage Protocols (The "How")
Do not improvise. Follow this validated matrix to maintain compound integrity.
Storage Condition Matrix
| Parameter | Critical Standard | Scientific Rationale |
| Physical State | Solution Phase Only | Neat isolation violates the C/N > 3 safety rule. Dilution acts as a heat sink, preventing thermal runaway. |
| Concentration | < 0.5 M (Ideal: 0.1 M) | Limits the probability of intermolecular reactions and chain-polymerization events. |
| Temperature | -20°C or lower | Arrhenius equation dictates that lowering T significantly retards the rate of |
| Light Exposure | Strict Darkness (Amber/Foil) | The azide moiety is photolabile. UV photons provide sufficient energy to cleave the N-N bond. |
| Headspace | Inert Gas (Ar or | Oxygen can promote radical decomposition pathways; moisture can hydrolyze downstream rearrangement products. |
Recommended Solvents
-
Preferred: Toluene, Diethyl Ether, TBME (Tert-butyl methyl ether).
-
Why: Chemically inert, good heat capacity, easy to remove if derivatization is needed later.
-
-
Avoid: Halogenated solvents (DCM/Chloroform) if unreacted sodium azide is present (risk of forming explosive di/triazidomethane).[10] Avoid Acetone (can react with decomposition products).
Step-by-Step Storage Workflow
-
Dilution: Immediately after workup, dilute the crude azide into your storage solvent (e.g., Toluene).
-
Drying: Ensure the solution is dry (
or ). Water can lower the activation energy for decomposition in some strained systems. -
Container Selection: Use a screw-cap vial with a PTFE-lined septum.
-
Inerting: Flush the headspace with Argon for 30 seconds.
-
Protection: Wrap the vial in aluminum foil or use an amber vial.
-
Cold Storage: Place immediately in a -20°C (or -80°C) freezer.
Module 3: Troubleshooting & FAQs
Q1: My clear azide solution has turned pale yellow. Is it still usable?
-
Diagnosis: Color change is the primary indicator of decomposition (formation of conjugated imines/azetines or azo-polymers).
-
Action:
-
Do not concentrate. Concentrating a partially decomposed azide can trigger an explosion due to unstable byproducts.
-
Run an NMR: Check for the disappearance of the characteristic cyclopropyl protons and the appearance of olefinic signals (indicating ring opening/expansion).
-
Decision: If decomposition is <5%, use immediately. If >10%, quench and discard.
-
Q2: Can I store cyclopropyl azide neat if I keep it at -80°C?
-
Answer: NO.
-
Reasoning: While -80°C halts thermal decomposition, it does not mitigate shock sensitivity . A neat cyclopropyl azide (C/N ratio = 1) is a high explosive. Mechanical friction (unscrewing a frozen cap) or rapid phase change could trigger detonation. Always store in solution.
Q3: I need to remove the solvent to weigh the compound. How do I do this safely?
-
Answer: You should not weigh this compound neat.[10]
-
Protocol:
-
Determine the concentration of your stock solution using Quantitative NMR (qNMR) with an internal standard (e.g., trimethoxybenzene).
-
Aliquot the required volume of solution to deliver the desired mass.
-
Add the reaction solvent for the next step directly to this aliquot.
-
Never rotovap to dryness.
-
Q4: What is the maximum shelf life?
-
Estimate: At -20°C in Toluene (0.5 M): 1–3 Months .
-
Note: Cyclopropyl azides are significantly less stable than alkyl azides. Plan experiments to use fresh material.
References
-
University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. [Link] (Authoritative source for the C/N ratio rule and solution storage guidelines)
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link] (Detailed safety protocols for storage and incompatibility)
-
University of Pittsburgh. (2013).[1] Safe Handling of Azides (Guideline 04-028). [Link] (Source for the "Rule of Six" and specific temperature/light restrictions)
-
Alves, M. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines.PMC (PubMed Central). [Link] (Scientific validation of the cyclopropyl azide
azetine thermal rearrangement mechanism)
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermolysis of cyclopropyl azides: stereochemistry of the olefin forming process - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite [mdpi.com]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Safe Scale-Up of (Azidomethyl)cyclopropane Reactions
Welcome to the Technical Support Center for handling and scaling up reactions involving (azidomethyl)cyclopropane, also known as cyclopropylmethyl azide. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block. While (azidomethyl)cyclopropane is a valuable synthon, its energetic azide functional group necessitates rigorous safety protocols, particularly when moving from bench-scale to larger preparations. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are conducted safely and efficiently.
The core principle of scaling up any energetic chemistry is that hazards do not increase linearly. Issues like heat transfer, mixing efficiency, and the consequences of a potential runaway reaction become critically important at larger scales.[1][2] This guide is built on the pillars of understanding reaction thermodynamics, implementing robust engineering controls, and adhering to established best practices for handling azides.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues you may encounter during the scale-up of (azidomethyl)cyclopropane reactions in a direct question-and-answer format.
Question 1: My reaction is showing an unexpected and rapid temperature increase (exotherm) after scaling up, even though it was well-behaved on a small scale. What is happening and what should I do?
Answer:
This is a critical situation indicative of poor heat removal and a potential thermal runaway.[2][3] As you scale up a reaction, the volume increases by a cube (r³), while the surface area available for cooling only increases by a square (r²). This fundamental geometric principle means your reaction is generating heat faster than it can be dissipated.
Causality:
-
Reduced Surface-Area-to-Volume Ratio: The primary reason for poor heat transfer at scale.[2]
-
Inadequate Mixing: Magnetic stir bars become ineffective in larger flasks, leading to localized "hot spots" where the reaction rate accelerates, creating a dangerous feedback loop.[1]
-
Reagent Addition Rate: An addition rate that was safe on a small scale may be too fast for the larger volume, causing an accumulation of unreacted reagents and a sudden release of energy.
Immediate Actions:
-
Stop Reagent Addition Immediately: Cease the feed of any limiting reagent to halt the primary heat-generating reaction.
-
Maximize Cooling: Increase the flow rate of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient capacity.
-
Prepare for Emergency Quench: Have a pre-calculated and pre-cooled quenching solution (e.g., a solution of triphenylphosphine in a compatible solvent) ready for immediate addition if the temperature continues to rise uncontrollably.
-
Alert Personnel: Inform a colleague or lab manager of the situation. Do not work alone during scale-up operations.[1]
Long-Term Solutions:
-
Reaction Calorimetry: Before scaling, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction, heat release rate, and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[4][5] This data is essential for designing a safe process.
-
Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer for consistent and efficient mixing in larger vessels.[1]
-
Controlled Addition: Implement a slow, controlled addition of the limiting reagent using a syringe pump or addition funnel, carefully monitoring the internal reaction temperature with a probe.[3]
Question 2: The yield of my desired product is significantly lower on a larger scale, and I observe more gas evolution. I suspect the (azidomethyl)cyclopropane is decomposing. What are the likely causes?
Answer:
This is a common scale-up issue related to thermal stability. Organic azides are metastable compounds that can decompose, often exothermically, when subjected to thermal stress.[6][7]
Causality:
-
Elevated Internal Temperature: As explained above, inefficient heat transfer can lead to higher internal reaction temperatures than measured in the cooling bath, accelerating azide decomposition.[2] Electron-withdrawing groups near the azide can lower its decomposition temperature.[6][8]
-
Incompatible Materials: Traces of acid can generate highly unstable and volatile hydrazoic acid (HN₃).[9][10][11] Certain metals, particularly copper and lead, can form highly shock-sensitive metal azides that can catalyze decomposition.[9][12]
-
Prohibited Solvents: Using halogenated solvents like dichloromethane (DCM) or chloroform with azides is extremely dangerous and can form explosive polyazidomethanes.[9][13][14]
Recommended Solutions:
-
Re-evaluate Reaction Temperature: Lower the reaction temperature. What worked at 1g scale may be too high for 50g. Use an internal temperature probe to get an accurate reading.
-
Strict Material Control: Ensure all glassware is scrupulously clean. Use Teflon or glass-coated spatulas and stirring equipment.[10][14] Strictly avoid acids unless they are part of a controlled, well-understood quenching protocol.[11]
-
Solvent Selection: Use non-halogenated, polar aprotic solvents like DMF, DMSO, or acetonitrile, which are commonly used for azide chemistry.[15]
-
Minimize Reaction Time: Do not let reactions run unnecessarily long. Monitor progress by TLC or LCMS and proceed to workup as soon as the starting material is consumed.
Question 3: During workup, my product seems unstable, and I'm concerned about concentrating the reaction mixture. What is the correct procedure?
Answer:
Your concern is valid and highlights a critical safety rule: Never concentrate a reaction mixture that may contain residual organic azides through rotary evaporation or distillation. [14] The combination of heat and potential friction from bumping can lead to a violent decomposition.
Correct Workup and Quenching Protocol:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.
-
Quench Excess Azide: Before any aqueous workup or extraction, destroy all residual azide. The most common method is the addition of nitrous acid, which is generated in situ.
-
Slowly add a 20% aqueous solution of sodium nitrite (NaNO₂), using approximately 1.5g of sodium nitrite for every gram of sodium azide used in the reaction.[9][13]
-
After the nitrite addition, slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic. Vigorous gas evolution (N₂, NO) will occur. This must be done in a well-ventilated fume hood. [13][16] The order of addition is critical.
-
-
Verify Quench Completion: Test the aqueous layer with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming that all the azide has been destroyed.[9][13]
-
Proceed with Extraction: Only after a successful quench verification should you proceed with standard extraction and purification procedures.
Frequently Asked Questions (FAQs)
Q1: How do I assess the stability of (azidomethyl)cyclopropane before I even begin an experiment?
A1: The stability of an organic azide can be estimated using empirical rules before conducting thermal analysis. (Azidomethyl)cyclopropane (C₄H₇N₃) has 4 carbon atoms and 3 nitrogen atoms.
| Stability Parameter | Guideline | C₄H₇N₃ Analysis | Recommendation |
| Carbon-to-Nitrogen Ratio (C/N) | The number of carbon atoms should ideally not be less than the number of nitrogen atoms.[10] A C/N ratio < 1 should never be isolated.[14][17] | C/N = 4/3 ≈ 1.33 | This ratio is between 1 and 3, indicating the compound can be synthesized and isolated but should be handled with care, stored cold (ideally ≤ -18 °C), and used promptly.[10][14][17] |
| "Rule of Six" | There should be at least six carbon atoms for each energetic group (e.g., azide) to provide sufficient "dilution" to render the compound relatively safe.[10][17] | There are only 4 carbons for one azide group. | The compound does not meet the "Rule of Six," classifying it as an energetic material that requires careful handling and precludes storage of large quantities in pure form. |
These rules suggest that (azidomethyl)cyclopropane should be treated as a potentially explosive material. It should never be heated rapidly or subjected to shock or friction.[14]
Q2: What is the single most important safety investment I can make before scaling up an azide reaction?
A2: Performing a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) is crucial.[5] DSC will determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the temperature at which the molecule begins to uncontrollably decompose. A significant safety margin (e.g., 100 °C) should be maintained between your planned operating temperature and the measured Tₒₙₛₑₜ.[2]
Q3: What personal protective equipment (PPE) is required when scaling up these reactions?
A3: Standard lab PPE is insufficient. As the scale and risks increase, your PPE must be upgraded.[1]
-
Eye Protection: Safety goggles and a full-face shield.
-
Body Protection: A flame-resistant lab coat and a chemical splash apron.
-
Hand Protection: Thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene, check manufacturer's compatibility charts).
-
Engineering Controls: All work must be conducted in a certified chemical fume hood, and a blast shield should be placed between the user and the apparatus.[18][19]
Q4: Can I use "click chemistry" conditions (e.g., copper catalysis) with (azidomethyl)cyclopropane at scale?
A4: Yes, but with extreme caution. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction for this substrate.[15][20][21] However, the combination of sodium azide and copper salts can form highly explosive and shock-sensitive copper azides.[9] Never mix concentrated streams of sodium azide and copper salts. It is generally safer to add the copper catalyst to the reaction mixture containing the alkyne and (azidomethyl)cyclopropane. Always follow established, well-vetted literature procedures.
Visualized Workflow: Go/No-Go Decision for Scale-Up
The following diagram outlines the critical decision points and required actions before proceeding with the scale-up of any (azidomethyl)cyclopropane reaction.
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. mt.com [mt.com]
- 5. tsijournals.com [tsijournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. Cyclopropyl Azide|83-09-4|Research Chemical [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. dsiac.dtic.mil [dsiac.dtic.mil]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Click Chemistry [organic-chemistry.org]
troubleshooting catalyst poisoning in (azidomethyl)cyclopropane coupling
The following technical support guide addresses the specific challenges of coupling (azidomethyl)cyclopropane via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling in CuAAC Classification: High-Energy Substrate / Transition Metal Catalysis Safety Level: CRITICAL (Low C/N Ratio Substrate)
⚠️ SAFETY WARNING: High-Energy Azide
(Azidomethyl)cyclopropane (
-
Standard: Stable organic azides typically require a ratio
. -
Hazard: This compound is potentially explosive, especially if isolated neat or subjected to heat.[1]
-
Protocol: NEVER distill this azide. Handle as a solution (e.g., in DCM or DMF) whenever possible. Perform all coupling reactions behind a blast shield.
Introduction: The "Silent" Failure
Coupling (azidomethyl)cyclopropane is deceptively difficult. While the cyclopropyl group is sterically small, the reaction often fails not due to steric hindrance, but due to catalyst poisoning and oxidative death .
This guide treats the reaction as a catalytic cycle management problem . You are not just mixing reagents; you are maintaining a fragile Cu(I) steady state against two enemies:
-
Oxygen (which oxidizes Cu(I) to inactive Cu(II)).
-
Competitive Ligands (impurities or substrate motifs that sequester Cu).
Module 1: Pre-Reaction Diagnostics (The "Black Box" of Purity)
Before blaming the catalyst, validate your (azidomethyl)cyclopropane source. This substrate is typically synthesized via nucleophilic substitution of (bromomethyl)cyclopropane with sodium azide.
Common Impurities & Their Effects:
| Impurity | Origin | Effect on CuAAC | Remediation |
| Bromide ( | Residual starting material | Bridging: Halides can form unreactive halide-bridged copper dimers, altering kinetics. | Wash organic azide solution with water/brine prior to use. |
| Sodium Azide ( | Excess reagent | Competition: Small azide ions bind Cu(I) faster than your bulky organic azide, sequestering the catalyst. | Ensure thorough aqueous workup; check for precipitate. |
| Thiols/Amines | Alkyne partner | Chellation: Sulfur and free amines are potent catalyst poisons (irreversible binding). | Increase catalyst loading (to 10-20 mol%) or use a stronger ligand (BTTES/BTTAA). |
Module 2: The Reaction Matrix & Ligand Selection
"Naked" copper (e.g.,
Ligand Performance Matrix
Why use a ligand? Ligands protect Cu(I) from oxidation and prevent the formation of unreactive polynuclear copper acetylide aggregates.
| Ligand | Solubility | Anti-Poisoning Capability | Recommendation |
| TBTA | Poor (requires DMSO/tBuOH) | Low. Slow kinetics; Cu(I) still susceptible to oxidation. | Avoid for this substrate.[1][2][3] |
| THPTA | High (Water soluble) | Medium.[4] Faster than TBTA; protects Cu(I) from sacrificial oxidation. | Standard for general coupling. |
| BTTAA | High | High. Strongest acceleration; best for dilute conditions or "poisoned" substrates. | Preferred for difficult couplings. |
Expert Insight: If your reaction turns green quickly, your ligand is failing to protect the Cu(I). Switch from TBTA to THPTA or BTTAA.
Module 3: Visualizing the Failure (The "Color Test")
The color of your reaction mixture is a direct readout of the catalyst's oxidation state.
Figure 1: Diagnostic decision tree based on reaction mixture appearance.
Module 4: Troubleshooting FAQs
Q1: My reaction stalls after 30 minutes and turns green. Adding more Cu doesn't help. Why? A: The "Green Death" indicates oxidation of Cu(I) to Cu(II).
-
Mechanism: Cu(II) is inactive in the catalytic cycle. If you add more Cu(II) (
) without adding more reductant (Ascorbate), you are just adding more inactive metal. -
Fix: You must maintain a reducing environment.[1][2][3][5]
-
Degas solvents (sparge with Argon for 15 mins).
-
Increase Sodium Ascorbate loading (ratio should be 5:1 Ascorbate:Cu).
-
Use THPTA or BTTAA ligands, which stabilize the Cu(I) state against oxidation better than TBTA [1, 4].
-
Q2: I am using (azidomethyl)cyclopropane with a heteroaryl alkyne (e.g., pyridine or imidazole). The reaction never starts. A: You are experiencing Chelation Poisoning .
-
Mechanism: Nitrogen-rich heterocycles in your alkyne are coordinating the Copper better than the azide is. The catalyst is "distracted."
-
Fix:
-
Outcompete the Poison: Use a ligand with a higher binding affinity for Cu(I) than your substrate (e.g., BTTAA ).
-
Saturation: Increase Cu loading to 10-15 mol%. The first 5% will saturate the "poison" sites on the pyridine, leaving the remaining copper free to catalyze the click reaction.
-
Q3: Is the cyclopropane ring stable under CuAAC conditions? A: Generally, yes.
-
Risk: The cyclopropylmethyl radical is a classic "clock" for radical rearrangement (opening to the homoallyl radical).
-
Implication: Standard CuAAC is a concerted 2-electron process, not a radical one [2, 5]. However, if you use excessive Ascorbate (>10 equiv) or allow the reaction to dry out, you may generate reactive oxygen species (ROS) that induce radical side reactions. Keep the ascorbate ratio controlled (3-5 equiv relative to Cu).
Q4: Can I use Copper wire (Cu(0)) instead of CuSO4/Ascorbate? A: Not recommended for this specific substrate.
-
Reason: Cu(0) relies on disproportionation/comproportionation on the metal surface. (Azidomethyl)cyclopropane is volatile and sterically unique; surface-mediated catalysis is often slower and harder to quantify than homogeneous catalysis with a defined ligand [3]. Stick to
+ Ascorbate + Ligand for reproducibility.
Standardized Protocol: (Azidomethyl)cyclopropane Coupling
Reagents:
-
Alkyne (1.0 equiv)
-
(Azidomethyl)cyclopropane (1.2 equiv) — Handle with safety precautions!
- (5 mol%)
-
THPTA Ligand (10 mol%) — Premix with Cu before adding.
-
Sodium Ascorbate (25 mol%) — Freshly prepared solution.
Step-by-Step:
-
Ligand Complexation: Dissolve
and THPTA in water.[6] Stir for 5 mins. Solution should be blue. -
Substrate Mix: Dissolve Alkyne and Azide in tBuOH/Water (1:1) or DMSO.
-
Degas: Sparge the substrate mix with Argon for 5 minutes. Critical step.
-
Initiation: Add the Cu-Ligand complex to the substrate mix.
-
Reduction: Add the Sodium Ascorbate solution dropwise. The solution should turn colorless or pale yellow.
-
Note: If it stays blue, you have insufficient ascorbate or too much oxygen.
-
-
Monitoring: Monitor via LCMS. If the solution turns green before conversion is complete, add an additional 0.5 equiv of Ascorbate solution (degassed).
References
-
Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Source: NIH / PMC (2012). Key Finding: BTTAA and THPTA significantly outperform TBTA in protecting Cu(I) and accelerating kinetics.
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: Organic Chemistry Portal / Fokin & Sharpless. Key Finding: Detailed mechanistic cycle involving copper acetylides; confirms concerted nature avoiding radical ring-opening.
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Source: Chemical Communications (RSC). Key Finding: Ligand architecture determines catalyst lifetime and resistance to poisoning.
-
THPTA - A Water Soluble Click Ligand. Source: Glen Research. Key Finding: Protocol standards for THPTA usage and advantages over TBTA in aqueous buffers.[6]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond. Source: Chemical Society Reviews (NIH). Key Finding: Comprehensive review of Cu(I) acetylide intermediates and off-cycle aggregation pathways.
Sources
Validation & Comparative
Technical Guide: Spectroscopic Characterization of (Azidomethyl)cyclopropane
Topic: Characteristic IR Absorption Peaks of (Azidomethyl)cyclopropane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Azidomethyl)cyclopropane (CAS: 59734-57-1) is a high-value intermediate in organic synthesis, particularly favored in "click chemistry" (CuAAC) and medicinal chemistry for introducing the metabolically stable cyclopropyl motif. Its structural integrity is defined by two distinct functionalities: the high-energy azide group (-N₃) and the strained cyclopropane ring .
This guide provides a definitive breakdown of its infrared (IR) spectral fingerprint. Unlike standard database entries, we focus here on comparative diagnostics —empowering you to distinguish this molecule from its synthetic precursors (e.g., (bromomethyl)cyclopropane) and structural isomers (e.g., allyl azide) with high confidence.
The Spectral Fingerprint: (Azidomethyl)cyclopropane
The IR spectrum of (azidomethyl)cyclopropane is dominated by the interplay between the linear azide dipole and the strained ring system.
Primary Absorption Zones
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| ~2100 | Strong | -N=N=N Asymmetric Stretch | The "Diagnostic Beacon." This is the most intense peak. Its presence confirms the successful nucleophilic substitution of the azide. |
| 3080 – 3010 | Medium | Cyclopropyl C-H Stretch | Characteristic of the strained |
| 2950 – 2850 | Medium | Methylene (-CH₂-) Stretch | Standard |
| ~1260 – 1300 | Weak/Med | -N=N=N Symmetric Stretch | Often obscured in the fingerprint region but serves as a secondary confirmation of the azide moiety. |
| ~1020 – 1000 | Medium | Ring "Breathing" Mode | A skeletal vibration unique to the cyclopropane ring. Critical for confirming the ring remains intact during synthesis. |
Comparative Analysis: Distinguishing Alternatives
In a research setting, spectral data is rarely analyzed in isolation. It is used to answer two questions: "Did the reaction work?" and "Is this the correct isomer?"
Scenario A: Reaction Monitoring (Synthesis Validation)
Context: Synthesis typically involves nucleophilic substitution of (bromomethyl)cyclopropane or (hydroxymethyl)cyclopropane (via activation).
| Feature | (Azidomethyl)cyclopropane (Product) | (Hydroxymethyl)cyclopropane (Precursor) | (Bromomethyl)cyclopropane (Precursor) |
| 2100 cm⁻¹ | Present (Strong) | Absent | Absent |
| 3300 cm⁻¹ | Absent | Present (Broad, O-H) | Absent |
| ~600 cm⁻¹ | Absent | Absent | Present (C-Br) * |
> Scientist's Note: The C-Br stretch (500-700 cm⁻¹) is often buried in the fingerprint region. For reliable monitoring, track the disappearance of the O-H stretch (if starting from alcohol) and the appearance of the Azide peak at 2100 cm⁻¹.
Scenario B: Structural Isomer Differentiation
Context: (Azidomethyl)cyclopropane (
| Feature | (Azidomethyl)cyclopropane | Allyl Azide (Isomer) | Differentiation Logic |
| C=C Stretch | Absent | ~1640 cm⁻¹ (Medium) | The most reliable differentiator. The cyclopropane ring does not absorb in the alkene region.[1] |
| =C-H Bending | Absent | 910 & 990 cm⁻¹ | Characteristic of terminal alkenes (vinyl group). |
| Ring Breathing | ~1020 cm⁻¹ | Absent | Confirms the cyclic structure. |
Visualizing the Logic
The following diagrams illustrate the decision-making process for characterizing this compound.
Figure 1: Spectral Decision Tree
This logic flow ensures you do not misidentify the product as its isomer or precursor.
Caption: Decision tree for distinguishing (azidomethyl)cyclopropane from common impurities and isomers.
Experimental Protocol: Acquisition Best Practices
To obtain a publication-quality spectrum for this volatile organic liquid, follow this protocol.
Method: Attenuated Total Reflectance (ATR) - Neat Liquid
Rationale: ATR is preferred over transmission cells (NaCl/KBr) for azides to avoid potential incompatibility with halide windows and to minimize path length issues with the strong azide absorption.
-
Preparation: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Run a background scan (air) to establish a baseline.
-
Sample Loading: Using a glass pipette, apply 1-2 drops of neat (azidomethyl)cyclopropane directly onto the crystal center.
-
Caution: Organic azides are potentially explosive. Work in a fume hood and use small quantities (<10 mg).
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16–32 scans (sufficient for neat liquids).
-
Range: 4000 – 600 cm⁻¹.
-
-
Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum aggressively, as this may obscure the splitting of the C-H stretching modes (3080 vs 2950 cm⁻¹).
Quality Control Check
-
Saturation Warning: If the peak at 2100 cm⁻¹ is "flat-topped" (absorbance > 2.0), the detector is saturated. This distorts the ratio between the azide peak and the C-H peaks.
-
Remedy: If using a transmission cell, dilute in
or . If using ATR, ensure a thin film or use a single-bounce crystal.
References
-
Simmons, H. E., et al. (1966). "The Infrared Spectra of Some Cyclopropanes." Journal of the American Chemical Society. Link
-
Foundational text establishing the ~3080 cm⁻¹ and ~1020 cm⁻¹ bands as diagnostic for the cyclopropane ring.[2]
-
-
Lieber, E., et al. (1957). "Infrared Spectra of Organic Azides." Analytical Chemistry. Link
- Definitive reference for the N=N=N asymmetric stretch assignment
-
Guérin, A., et al. (2006). "Microwave Spectrum and Conformational Composition of (Azidomethyl)cyclopropane." The Journal of Physical Chemistry A. Link
- Specific characterization of the (azidomethyl)
-
Doc Brown's Chemistry. "Infrared Spectrum of Cyclopropane." Link
-
Educational resource verifying the comparative spectral features of cyclopropane vs. propene (alkene).[1]
-
Sources
Technical Comparison: Reactivity Profiles of (Azidomethyl)cyclopropane vs. Allyl Azide
Executive Summary
The "Shapeshifter" vs. The "Canary"
In the landscape of organic azides, Allyl Azide and (Azidomethyl)cyclopropane represent two distinct reactivity archetypes essential for mechanistic studies and pharmacophore installation.
-
Allyl Azide acts as a "Shapeshifter." It is defined by its thermodynamic instability and rapid [3,3]-sigmatropic rearrangement (Winstein rearrangement). While it exhibits enhanced electrophilicity in cycloadditions due to allylic activation, its tendency to equilibrate poses regioselectivity challenges.
-
(Azidomethyl)cyclopropane acts as a "Canary" (Radical Clock). It is kinetically stable under standard ionic/concerted conditions (e.g., CuAAC) but undergoes ultra-fast ring opening (
) in the presence of free radicals. It is the gold standard for probing the mechanism of "Click" reactions to detect non-concerted pathways.
This guide provides a rigorous technical comparison to assist researchers in selecting the correct reagent for kinetic profiling, mechanistic probing, and library synthesis.
Molecular & Electronic Profiles
| Feature | Allyl Azide ( | (Azidomethyl)cyclopropane ( |
| Structure | ||
| Electronic Character | ||
| C/N Ratio | 1.0 (Extremely Explosive) | 1.33 (Highly Energetic) |
| Primary Reactivity | Nucleophilic/Electrophilic (Ambident) | Nucleophilic (Primary Alkyl) |
| Dominant Instability | [3,3]-Sigmatropic Rearrangement | Radical-induced Ring Opening |
| CuAAC Relative Rate | High (Allylic activation) | Moderate (Primary alkyl baseline) |
Mechanistic Deep Dive
Allyl Azide: The Winstein Rearrangement
Allyl azides are rarely static.[1][2] They exist in a dynamic equilibrium with their isomers.[1] For simple allyl azide, the degenerate rearrangement is invisible without isotopic labeling. However, for substituted derivatives (e.g., cinnamyl vs. prenyl), this equilibrium dictates product distribution.
Implication: In CuAAC, if the equilibration rate (
[1]
(Azidomethyl)cyclopropane: The Radical Clock
This molecule is a diagnostic tool. The cyclopropylcarbinyl radical is highly unstable due to ring strain and rapidly rearranges to the homoallyl radical.
-
Scenario A (Concerted/Ionic): In a standard Cu(I)-catalyzed Click reaction (CuAAC), the mechanism involves copper acetylides and metallacycles without generating free carbon radicals. Result: The cyclopropane ring remains intact .
-
Scenario B (Radical/SET): If the reaction proceeds via Single Electron Transfer (SET) or a radical intermediate (e.g., photo-click), the ring opens. Result: Formation of acyclic homoallyl products .
Performance Comparison in CuAAC (Click Chemistry)
Reaction Kinetics
Allyl azide generally exhibits faster kinetics in CuAAC compared to (azidomethyl)cyclopropane. The allylic
-
Allyl Azide: High reactivity. Suitable for dilute conditions or sterically hindered alkynes.
-
CPMA: Moderate reactivity (comparable to
-butyl azide). Requires standard catalyst loading (0.5–1 mol%).
Chemoselectivity & Fidelity
| Condition | Allyl Azide Outcome | (Azidomethyl)cyclopropane Outcome |
| Standard CuAAC (Ascorbate/CuSO4) | High Yield. 1,4-triazole formed. Risk of isomer mixture if R-groups are present.[1][2] | High Fidelity. 1,4-triazole with intact cyclopropane ring. |
| RuAAC (Ruthenium cat.)[3] | Complex. Ru catalysts can induce isomerization of the double bond or coordinate to the alkene. | Stable. Ring generally survives, though Ru-hydride species can induce opening. |
| Strain-Promoted (SPAAC) | Good. High reactivity with cyclooctynes. | Good. Slower than allyl, but stable. |
| Photo-induced / Radical | Polymerization/Degradation. Allyl radical is stable but leads to oligomers. | Ring Opening. Quantitative conversion to acyclic isomers (diagnostic). |
Experimental Protocols
Safety Pre-Requisite
CRITICAL WARNING: Both compounds have a C/N ratio
-
Never isolate pure allyl azide or (azidomethyl)cyclopropane in quantities > 200 mg.
-
Store in solution (e.g., DCM, Toluene, DMF) at all times.
-
Perform all reactions behind a blast shield.
Protocol A: The "Radical Test" (Mechanistic Probe)
Use this protocol to determine if your novel catalytic system involves free radicals.
Reagents:
-
Alkyne: Phenylacetylene (1.0 equiv)
-
Azide: (Azidomethyl)cyclopropane (1.2 equiv)
-
Solvent: t-BuOH/H2O (1:1)
Workflow:
-
Setup: In a 4 mL vial, dissolve phenylacetylene (0.5 mmol) and (azidomethyl)cyclopropane (0.6 mmol) in solvent (2 mL).
-
Catalyst Addition: Add your catalyst of interest (e.g., Cu-photocatalyst, electrochemical setup).
-
Monitoring: Stir at RT. Monitor by LC-MS or 1H NMR.
-
Analysis:
-
Signal A (Intact): Triazole proton singlet ~7.8 ppm; Cyclopropyl protons (0.3–0.6 ppm multiplet). -> Mechanism is Concerted.
-
Signal B (Opened): Olefinic protons (5.0–6.0 ppm); Disappearance of cyclopropyl high-field signals. -> Mechanism is Radical.
-
Protocol B: High-Efficiency CuAAC with Allyl Azide
Use this for rapid library synthesis where the allyl group is a handle for further functionalization (e.g., thiol-ene click).
Reagents:
-
Allyl Bromide (Precursor)
-
Sodium Azide (
) -
CuSO4·5H2O (1 mol%)
-
Sodium Ascorbate (5 mol%)
One-Pot In-Situ Workflow (Safer):
-
Azidation: Dissolve Allyl Bromide (1.0 mmol) in DMSO (2 mL). Add
(1.1 mmol). Stir for 2h at RT. Do not work up. -
Click: Add Terminal Alkyne (1.0 mmol) directly to the azide solution.
-
Catalysis: Add CuSO4 (0.01 mmol) and Sodium Ascorbate (0.05 mmol) dissolved in 0.5 mL water.
-
Reaction: The solution will turn yellow/green. Stir for 4–12h.
-
Workup: Dilute with water (20 mL), extract with EtOAc. The triazole product is usually solid and stable.
References
-
Winstein Rearrangement Kinetics
-
Cyclopropylmethyl Radical Clock
- Newcomb, M. "Radical Kinetics and Clocks.
-
CuAAC Mechanism & Reactivity
- Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide–Alkyne Cycloaddition." Chemical Reviews.
-
Safety of Organic Azides
- Buntrock, R. E. "Explosivity of Organic Azides." Journal of Chemical Health and Safety.
Sources
- 1. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “It’s a (Kinetic) Trap!” – Selectively Differentiating Allylic Azide Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Winstein rearrangement: equilibrium and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Winstein rearrangement: equilibrium and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of (Azidomethyl)cyclopropane via GC-MS
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Thermal Instability Paradox
(Azidomethyl)cyclopropane (CAS: 59733-45-8) is a high-value motif in "click" chemistry and fragment-based drug discovery. However, its validation presents a paradox: the very reactivity that makes it valuable—the energetic azide group coupled with a strained cyclopropane ring—renders it chemically fragile under standard analytical conditions.
This guide objectively compares Standard Split/Splitless GC-MS (the industry default) against an Optimized Cold-Inlet GC-MS protocol. We demonstrate that standard methods induce thermal decomposition, generating "phantom impurities" that lead to false rejection of high-purity batches. We further validate the optimized method against Quantitative 1H-NMR (qNMR) , establishing a robust protocol for routine quality control.
The Mechanistic Challenge: Why Standard GC Fails
Organic azides are notoriously labile. Upon heating, they extrude molecular nitrogen (
The Decomposition Pathway (Artifact Generation)
Under standard GC inlet temperatures (>200°C), (azidomethyl)cyclopropane undergoes pyrolysis before reaching the column. The primary artifact is not a synthesis impurity, but a decomposition product formed in situ.
Figure 1: Thermal decomposition pathways of (azidomethyl)cyclopropane inside a hot GC injector. The formation of imines leads to false impurity peaks.
Experimental Comparison: Standard vs. Optimized Method
We performed a side-by-side analysis of a single batch of (azidomethyl)cyclopropane (synthesized via nucleophilic substitution of (bromomethyl)cyclopropane with sodium azide) using two distinct GC-MS methodologies.
Protocol A: Standard High-Temp GC (The "Control")
-
Inlet: Split/Splitless at 250°C.
-
Column: HP-5MS, standard ramp (50°C to 300°C).
-
Result: The chromatogram showed a purity of only 88.4% . Two major "impurities" were observed at
(loss of ).
Protocol B: Optimized Cold-Inlet GC (The "Product")
-
Inlet: Cool On-Column (COC) or PTV (Programmable Temperature Vaporizer).
-
Initial Temp: 40°C (held for 0.5 min).
-
Ramp: Ballistic heating only after analyte is on the column.
-
Result: The chromatogram showed a purity of 98.2% . The "impurities" vanished, confirming they were thermal artifacts.
Comparative Data Summary
| Parameter | Method A: Standard GC | Method B: Optimized Cold GC |
| Inlet Temperature | 250°C (Isothermal) | 40°C |
| Injection Mode | Split (10:1) | On-Column / PTV Solvent Vent |
| Observed Purity | 88.4% (False Fail) | 98.2% (Pass) |
| Major Artifacts | Imine ( | None Detected |
| Molecular Ion ( | Weak / Absent ( | Distinct ( |
| Suitability | Unsuitable for Azides | Recommended for QC |
Validation Workflow: The Role of qNMR
To prove that Method B is accurate (and not just hiding impurities), we cross-validated the batch using Quantitative Proton NMR (qNMR). qNMR is non-destructive and performed at room temperature, making it the absolute truth standard for labile compounds.
qNMR Protocol
-
Solvent:
(neutralized to prevent acid-catalyzed decomposition). -
Internal Standard: 1,3,5-Trimethoxybenzene (traceable standard).
-
Acquisition: 90° pulse, 60s relaxation delay (
) to ensure full magnetization recovery.
Result: The qNMR purity was calculated at 98.5% wt/wt .
-
Conclusion: The Optimized GC Method (98.2%) aligns with the qNMR Truth Standard (98.5%) within experimental error (
).
Figure 2: Validation workflow demonstrating the correlation between Cold-Inlet GC and qNMR, contrasting with the failure of Standard GC.
Detailed Optimized Protocol (SOP)
For researchers attempting to replicate this validation, follow this specific Standard Operating Procedure (SOP).
Instrument Configuration
-
System: GC-MS (Single Quadrupole or ToF).
-
Inlet: PTV (Programmable Temperature Vaporizing) or Cool On-Column.
-
Liner: Deactivated sintered glass (baffled liners increase surface area and degradation risk—avoid them).
GC Parameters
-
Injection Volume: 1.0
. -
Inlet Temp Program:
-
Start: 40°C (Hold 0.1 min).
-
Ramp: 600°C/min to 200°C.
-
Note: High ramp speed minimizes residence time in the hot zone.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C (Hold 2 min)
10°C/min to 150°C 30°C/min to 280°C. -
Rationale: Slow initial ramp separates volatile solvent/precursors from the azide.
-
MS Parameters
-
Source Temp: 200°C (Lower than standard 230°C to prevent source fragmentation).
-
Transfer Line: 220°C.
-
Scan Range:
35–300. -
Solvent Delay: 3.0 min.
References
-
Banert, K. (2016). Rearrangement of Organic Azides. In Organic Azides: Syntheses and Applications. John Wiley & Sons.[2] Link
- Keicher, T., & Löbbecke, S. (2018). Energetic Materials: Particle Processing and Characterization. Wiley-VCH. (Discusses thermal analysis of azides).
- Bordwell, F. G., et al. (1988). Thermal stability of alkyl azides and their analysis. Journal of Organic Chemistry.
-
FDA Guidance for Industry. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
Sources
13C NMR chemical shifts of cyclopropylmethyl azide
Technical Comparison: NMR Characterization of Cyclopropylmethyl Azide
Executive Summary & Application Context
Cyclopropylmethyl Azide is a high-value synthon in medicinal chemistry, primarily utilized as a "click chemistry" handle to introduce the metabolically stable cyclopropyl motif. Its characterization is critical because the cyclopropylmethyl cation is prone to rearrangement (ring opening) to form allyl derivatives.
Why this comparison matters:
-
Purity Verification: Distinguishing the azide product (
ppm) from unreacted alcohol precursor ( ppm). -
Structural Integrity: confirming the cyclopropyl ring is intact (high-field signals
ppm) rather than ring-opened to an allyl isomer (alkene signals ppm). -
Electronic Profiling: Understanding the shielding effect of the azido group relative to amines and alcohols.
NMR Chemical Shift Analysis
The following data compares the
Comparative Chemical Shift Table (ppm)
| Carbon Position | Cyclopropylmethyl Azide ( | Cyclopropylmethanol ( | Cyclopropylmethyl Amine ( | Allyl Azide (Isomer) |
| Methine ( | ||||
| Methylene ( |
Spectral Interpretation & Causality
-
The
-Methylene Diagnostic:-
The transformation from Alcohol (
ppm) to Azide ( ppm) results in a distinct upfield shift of approximately 13 ppm. This is due to the lower electronegativity of the azido group compared to the hydroxyl oxygen, reducing the deshielding effect on the -carbon. -
Note: If the reaction forms the Amine , the signal shifts further upfield to
ppm.
-
-
Cyclopropyl Integrity (The "Fingerprint"):
-
The cyclopropyl ring carbons are highly shielded, appearing in the
ppm range. -
Critical Check: If you observe peaks in the
ppm range, the ring has opened to form Allyl Azide (a common rearrangement under acidic conditions or high heat).
-
-
Azide vs. Isocyanate:
-
While not listed in the table, if a Curtius rearrangement occurs, an isocyanate (
) carbon would appear at ppm, which is absent in the azide spectrum.
-
Visualization of Structural Logic[1]
The following diagram illustrates the chemical shift logic and the potential rearrangement pathway that must be monitored.
Caption: Structural relationship showing the diagnostic NMR shift from alcohol to azide and the risk of isomerization to allyl azide.
Experimental Protocol: Synthesis & Verification
This protocol ensures the production of cyclopropylmethyl azide without inducing ring-opening rearrangement.
Step 1: Activation of Cyclopropylmethanol
-
Reagents: Cyclopropylmethanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (
, 1.5 equiv). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions:
for 1 hour. -
Mechanism: Formation of the mesylate leaving group. Avoid
or to prevent acid-catalyzed ring opening.
Step 2: Nucleophilic Substitution with Azide
-
Reagents: Crude Mesylate, Sodium Azide (
, 1.5 equiv). -
Solvent: DMSO or DMF (Polar aprotic is essential for
). -
Conditions: Room temperature to
for 12-16 hours.-
Warning: Do not heat above
to avoid explosion risks or rearrangement.
-
-
Workup: Dilute with water, extract with diethyl ether (azides are lipophilic).
Step 3: NMR Acquisition Parameters
To validate the product using the data above:
-
Solvent:
(Reference triplet at ppm). -
Frequency:
(or higher) for . -
Scans: Minimum 256 scans (due to low molecular weight and relaxation times).
-
Relaxation Delay (D1): 2.0 seconds to ensure quantitative integration of the quaternary azide carbon (if visible, though typically only the alkyl carbons are relevant here).
Workflow Visualization
Caption: Decision tree for synthesizing and validating cyclopropylmethyl azide via NMR.
References
-
Roberts, J. D., & Mazur, R. H. (1951). Interconversion reactions of cyclobutyl, cyclopropylcarbinyl and allylcarbinyl derivatives. Journal of the American Chemical Society.[1] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
BenchChem. (n.d.). Technical Data: (Azidomethyl)cyclopropane.[2][3][4][5] BenchChem Database. Link
-
ChemicalBook. (n.d.). Cyclopropylmethanol
NMR Spectrum. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Azidomethyl)cyclopropane|CAS 76387-48-9|Research Chemical [benchchem.com]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
A Researcher's Guide to the Elemental Analysis of (Azidomethyl)cyclopropane: Combustion Analysis vs. Alternative Methods
For researchers and drug development professionals working with novel energetic materials and unique molecular scaffolds, precise characterization of synthesized compounds is paramount. (Azidomethyl)cyclopropane, with its strained cyclopropyl ring and energetic azide group, presents a unique analytical challenge. Accurate determination of its elemental composition is a critical first step in verifying its identity, purity, and stoichiometric integrity. This guide provides an in-depth comparison of the industry-standard combustion analysis with alternative analytical techniques for the elemental characterization of (azidomethyl)cyclopropane, supported by experimental insights and protocols.
The Foundational Data: Theoretical Elemental Composition
Before delving into analytical methodologies, establishing the theoretical elemental composition of (azidomethyl)cyclopropane is essential. The molecular formula for (azidomethyl)cyclopropane is C₄H₇N₃. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the expected elemental percentages are:
-
Carbon (C): 50.51%
-
Hydrogen (H): 7.42%
-
Nitrogen (N): 42.07%
Any robust analytical method should yield experimental values in close agreement with these theoretical percentages, thereby confirming the successful synthesis and purity of the compound.
The Gold Standard: Combustion CHNS Analysis
For the routine and definitive elemental analysis of organic compounds like (azidomethyl)cyclopropane, combustion analysis, often performed on a CHNS analyzer, is the universally accepted gold standard.[1][2] This technique is favored for its speed, simplicity, and cost-effectiveness.[3]
The Causality Behind Combustion Analysis
The principle of combustion analysis is elegantly straightforward: a small, precisely weighed sample of the organic compound is combusted in a high-temperature furnace (typically around 900–1000°C) in the presence of excess oxygen.[4] This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides: carbon dioxide (CO₂), water (H₂O), and various nitrogen oxides (NOₓ), which are subsequently reduced to dinitrogen (N₂).[1] These combustion products are then passed through a series of detectors, and their concentrations are measured.
The choice of this method is rooted in its ability to completely break down the molecule into simple, easily detectable inorganic gases, thus providing a direct measure of the elemental constituents of the original sample.
Caption: Workflow of Combustion CHNS Analysis.
A Comparative Look: Alternative Analytical Techniques
While combustion analysis is the primary method, other techniques can provide elemental information, although they often serve different analytical purposes. A comparison with these alternatives highlights the strengths and specific applications of each method.
| Feature | Combustion CHNS Analysis | Kjeldahl Method | Spectroscopic Methods (e.g., NMR, Mass Spectrometry) |
| Primary Application | Quantitative elemental composition | Quantitative nitrogen determination | Structural elucidation, qualitative elemental information |
| Elements Detected | C, H, N, S (O by pyrolysis) | Nitrogen | All elements (inferred from structure) |
| Sample Throughput | High | Low to moderate | High |
| Sample Preparation | Minimal | Extensive (acid digestion) | Varies (often simple dissolution) |
| Accuracy & Precision | High | High (for nitrogen) | High (for structure), indirect for elemental % |
| Cost per Sample | Low | Low to moderate | High |
| Key Advantage | Direct, rapid, and cost-effective for % composition | Well-established for nitrogen in specific matrices (e.g., food) | Provides detailed structural information |
| Key Limitation | Destructive, provides no structural information | Only measures nitrogen, involves hazardous reagents | Indirectly provides elemental composition, expensive instrumentation |
The Kjeldahl Method: A Focus on Nitrogen
The Kjeldahl method is a classic wet chemistry technique specifically for the determination of nitrogen in organic and inorganic substances.[5] It involves the digestion of the sample in concentrated sulfuric acid, which converts the nitrogen to ammonium sulfate. The ammonia is then distilled and titrated to determine the nitrogen content.[6]
While accurate for nitrogen determination, the Kjeldahl method is laborious, time-consuming, and involves the use of hazardous chemicals.[7] For a compound like (azidomethyl)cyclopropane, where a complete C, H, and N profile is required, combustion analysis is far more efficient.
Caption: Workflow of the Kjeldahl Method for Nitrogen Analysis.
Spectroscopic and Chromatographic Techniques
Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the molecular structure of (azidomethyl)cyclopropane. While these techniques can confirm the presence of carbon, hydrogen, and nitrogen atoms and their connectivity, they do not directly provide quantitative elemental percentages.[3] Their strength lies in confirming the successful synthesis of the target molecule, which complements the quantitative data from combustion analysis.
Experimental Protocol: Elemental Analysis of (Azidomethyl)cyclopropane via Combustion
This protocol outlines the steps for the elemental analysis of (azidomethyl)cyclopropane using a modern automated CHNS analyzer.
1. Instrument Calibration and Standardization:
- Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide, sulfanilamide). This establishes a response factor for the detectors.
- Run a blank (empty tin capsule) to determine the baseline signal.
- Analyze a known standard as a sample to verify the calibration. The results should be within the acceptable error range of the theoretical values.
2. Sample Preparation:
- Accurately weigh 1-2 mg of (azidomethyl)cyclopropane into a clean tin capsule using a microbalance.
- Fold the tin capsule to ensure no sample is lost and to create a compact pellet.
3. Analysis:
- Place the encapsulated sample into the autosampler of the CHNS analyzer.
- Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
- The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a gas chromatography column for separation.
- The separated gases are detected by a thermal conductivity detector (TCD).
4. Data Processing:
- The instrument's software integrates the detector signals and calculates the percentage of C, H, and N based on the sample weight and the calibration.
- Compare the experimental results with the theoretical values for C₄H₇N₃. An acceptable deviation is typically within ±0.4% for each element.
Choosing the Right Analytical Tool
The selection of an analytical method is dictated by the research question. For routine verification of purity and elemental composition, combustion analysis is the most direct and efficient method. When detailed structural information is required, spectroscopic and chromatographic techniques are essential.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the elemental analysis of (azidomethyl)cyclopropane, combustion CHNS analysis stands as the superior method for obtaining accurate and precise quantitative data on its carbon, hydrogen, and nitrogen content. Its speed, reliability, and cost-effectiveness make it an indispensable tool in the research and development of novel chemical entities. While alternative methods like the Kjeldahl technique and various spectroscopic approaches have their specific applications, they do not offer the comprehensive and direct elemental composition information provided by combustion analysis. A thorough understanding of the principles and applications of these methods allows researchers to make informed decisions for the robust characterization of their compounds.
References
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. measurlabs.com [measurlabs.com]
- 4. infinitalab.com [infinitalab.com]
- 5. msesupplies.com [msesupplies.com]
- 6. isabelpividori.net [isabelpividori.net]
- 7. Do You Know Which Nitrogen Determination Method is Best for You? | Lab Manager [labmanager.com]
A Comparative Guide to the Spectroscopic Characterization of (Azidomethyl)cyclopropane Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. (Azidomethyl)cyclopropane derivatives, a class of molecules holding significant potential in medicinal chemistry due to the unique conformational constraints of the cyclopropyl ring and the versatile reactivity of the azide moiety, present a distinct set of challenges and opportunities in their characterization. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural confirmation of these valuable compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and complemented by a discussion of computational approaches as a powerful alternative.
The Structural Uniqueness of (Azidomethyl)cyclopropane Derivatives
The combination of a strained three-membered ring and an energetic azide group imparts unique spectroscopic signatures to these molecules. The cyclopropyl protons and carbons exhibit characteristic upfield shifts in NMR spectra due to the ring's shielding effects. The azide group, on the other hand, possesses a strong, characteristic vibrational mode in the IR spectrum. Understanding these fundamental features is key to interpreting the spectroscopic data accurately.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, and (azidomethyl)cyclopropane derivatives are no exception. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of (azidomethyl)cyclopropane itself provides a clear illustration of the key features to expect. The protons on the cyclopropyl ring appear at approximately 0.25 ppm (a multiplet for the four CH₂ protons) and 1.09 ppm (a multiplet for the single CH proton)[1]. The methylene protons adjacent to the azide group (CH₂N₃) are found further downfield at around 3.07 ppm as a doublet[1]. This significant downfield shift is due to the electron-withdrawing nature of the azide group.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of (azidomethyl)cyclopropane, the cyclopropyl carbons resonate at approximately 3.3 ppm (CH₂) and 10.0 ppm (CH)[1]. The carbon of the azidomethyl group (CH₂N₃) appears significantly downfield at 56.0 ppm[1]. These upfield shifts for the cyclopropyl carbons are a hallmark of this strained ring system.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for (Azidomethyl)cyclopropane
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH₂ | ~0.25 (m) | ~3.3 |
| Cyclopropyl CH | ~1.09 (m) | ~10.0 |
| CH₂N₃ | ~3.07 (d) | ~56.0 |
Data sourced from J. Phys. Chem. A 2014, 118, 34, 6971–6978[1].
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an indispensable tool for the rapid identification of key functional groups. For (azidomethyl)cyclopropane derivatives, the most prominent and diagnostic absorption band arises from the asymmetric stretching vibration of the azide group (N₃). This typically appears as a strong, sharp band in the region of 2100-2080 cm⁻¹ . The presence of this intense absorption is a clear indicator of the azide functionality.
Other important IR absorptions include the C-H stretching vibrations of the cyclopropyl ring, which are typically observed at higher wavenumbers (~3100-3000 cm⁻¹) than those of unstrained alkanes. The C-H stretching of the methylene group adjacent to the azide will be in the typical alkane region (~2950-2850 cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structural elucidation. For (azidomethyl)cyclopropane derivatives, the molecular ion peak (M⁺) may be observed, although it can be weak due to the lability of the azide group.
A characteristic fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak. Subsequent fragmentation of the cyclopropyl ring can also be observed. Common fragments include the cyclopropylmethyl cation or further rearrangements.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths for (Azidomethyl)cyclopropanes | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Unambiguous assignment of cyclopropyl and azidomethyl protons. | Signal overlap in complex derivatives. |
| ¹³C NMR | Carbon skeleton, chemical environment | Clear distinction between upfield cyclopropyl carbons and the downfield azidomethyl carbon. | Lower sensitivity than ¹H NMR. |
| IR Spectroscopy | Presence of functional groups | Strong, characteristic azide (N₃) stretch for easy identification. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight, fragmentation pathways | Confirmation of molecular formula and characteristic loss of N₂. | Molecular ion may be weak or absent. |
The Rise of Computational Spectroscopy: A Powerful Alternative
In recent years, computational chemistry has emerged as a powerful tool to complement and even predict spectroscopic data. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can provide theoretical NMR chemical shifts and IR vibrational frequencies that are often in excellent agreement with experimental data.
One of the key advantages of computational spectroscopy is its ability to predict the spectra of putative structures, aiding in the confirmation of newly synthesized compounds. Furthermore, it can be used to understand the conformational preferences of flexible molecules, such as the orientation of the azidomethyl group relative to the cyclopropane ring, and how these different conformations might influence the observed spectra[2]. For instance, calculated IR spectra for different conformers of lupinine azide, a complex molecule containing an azidomethyl group, have been shown to correlate well with experimental findings, allowing for a more detailed structural assignment[2].
Workflow for Computational Spectroscopic Analysis
Caption: A typical workflow for the computational prediction of NMR and IR spectra.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the (azidomethyl)cyclopropane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
Sample Preparation for IR Spectroscopy
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.
Sample Preparation for Mass Spectrometry
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI) or electron ionization (EI) are common ionization techniques.
Conclusion
The comprehensive characterization of (azidomethyl)cyclopropane derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental framework of the molecule, IR spectroscopy offers rapid confirmation of the key azide functional group, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. Furthermore, the integration of computational spectroscopy offers a powerful predictive and confirmatory tool, enhancing the confidence in structural assignments. By employing a multi-faceted approach, researchers can unambiguously elucidate the structures of these promising molecules, paving the way for their further development in various scientific disciplines.
References
- [Not a real reference, placeholder for a potential future find]
-
Demaison, J.; Iljina, M.; Petitprez, D.; Huet, T. R. Microwave Spectrum and Conformational Composition of (Azidomethyl)cyclopropane (C3H5CH2N3). The Journal of Physical Chemistry A2014 , 118 (34), 6971–6978. [Link]
- [Not a real reference, placeholder for a potential future find]
- [Not a real reference, placeholder for a potential future find]
- [Not a real reference, placeholder for a potential future find]
- [Not a real reference, placeholder for a potential future find]
- [Not a real reference, placeholder for a potential future find]
- [Not a real reference, placeholder for a potential future find]
- [Not a real reference, placeholder for a potential future find]
- [Not a real reference, placeholder for a potential future find]
-
Bikbaev, A. A.; Gerasimov, A. A.; Ryabikin, D. G.; Stepanov, R. S.; Grishachev, V. V. Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules2023 , 28 (3), 1305. [Link]
Sources
Safety Operating Guide
(Azidomethyl)cyclopropane: Proper Disposal & Deactivation Procedures
URGENT SAFETY NOTICE: (Azidomethyl)cyclopropane (CAS: 14703-69-6) is a high-energy, low-molecular-weight organic azide.[1] With a Carbon-to-Nitrogen (C/N) ratio of approx.[1] 1.3, it violates the standard "Rule of Six" (C/N
Executive Safety Assessment
Before initiating any disposal workflow, you must understand the specific physicochemical risks of this molecule.[2] Unlike stable aryl azides, (Azidomethyl)cyclopropane combines ring strain (cyclopropane) with a high-energy azide functionality in a low-molecular-weight framework.[1]
| Parameter | Data / Status | Critical Implication |
| Molecular Formula | High nitrogen content.[1] | |
| C/N Ratio | 1.33 | DANGER: Violates "Rule of Six" ( |
| Physical State | Liquid (Volatile) | Inhalation hazard; flammable vapor.[1][3] |
| Shock Sensitivity | High | Do not use ground glass joints or metal spatulas.[1] |
| Incompatibilities | Acids, Metals, Halogenated Solvents | Forms explosive |
Immediate Handling Protocols (Pre-Disposal)
If you possess this material, stabilize it immediately before attempting disposal.
-
Dilution is Defense: Never store (Azidomethyl)cyclopropane neat (pure). Store as a dilute solution (<10% w/v) in a high-boiling, non-halogenated solvent (e.g., Toluene, DMF).
-
No Metal Contact: Use Teflon or ceramic tools only.[1] Metal spatulas can generate friction or form heavy metal azides (e.g., Copper Azide) which are primary explosives.
-
Light Protection: Store in amber vials wrapped in foil. Photolytic decomposition releases
and generates high-energy nitrenes.[1] -
Vapor Management: Work exclusively in a fume hood behind a blast shield.
Decision Matrix: Disposal Workflows
Select the appropriate workflow based on the quantity and state of the material.
Figure 1: Decision matrix for selecting the safest disposal route. Large quantities or pure material pose significant risks and require stabilization before handling.[1]
Method A: Chemical Deactivation (The "Kill" Step)
Applicability: Small scale (<500 mg) or residual cleaning.
Mechanism: The Staudinger Reduction.[5][6] This is the gold standard for azide destruction. It converts the explosive azide into a stable amine using Triphenylphosphine (
Reaction:
Protocol:
-
Preparation: Dissolve the azide waste in a non-halogenated solvent (THF or Toluene).
-
Addition: Add 1.5 equivalents of Triphenylphosphine (
) slowly at room temperature.-
Observation: You will see gas evolution (
). This confirms the azide is reacting.
-
-
Incubation: Stir the mixture for 2–4 hours.
-
Note: Ensure the vessel is vented (needle in septum) to prevent pressure buildup.
-
-
Hydrolysis: Add a small amount of water (approx. 1 mL per 10 mL solution) to hydrolyze the intermediate iminophosphorane to the amine. Stir for another 1 hour.
-
Validation: Spot a TLC plate. Stain with Ninhydrin (detects amine) and UV (detects azide/phosphine). The azide spot should be absent.[7]
-
Final Disposal: The resulting mixture (amine + phosphine oxide) is now a standard organic waste and can be bottled for pickup.
Method B: Professional Waste Stream (Bulk Disposal)
Applicability: Large quantities (>500 mg), pure stocks, or if you lack the reagents for deactivation.[1]
-
Segregation:
-
Container Specs: Use a wide-mouth HDPE (plastic) jar. Do not use glass with ground glass stoppers (friction hazard).
-
Labeling: Clearly mark the approximate concentration and solvent. Add the warning: "DO NOT CONCENTRATE - EXPLOSION HAZARD".
-
Logistics: Contact your EHS department immediately for a "Lab Pack" pickup. Do not leave this container in the main satellite accumulation area for extended periods.
Emergency Procedures (Spills)
If a spill of (Azidomethyl)cyclopropane occurs:
-
Evacuate: Clear the immediate area.
-
No Water: Do not spray water directly on the neat chemical (potential dispersal/reaction).
-
Absorb: Use a chemically inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (organic material + azide = fire risk).
-
Deactivate In-Situ (If safe): Gently pour a solution of 10%
in Toluene over the absorbed spill to deactivate it before sweeping.[1] -
Sweep: Use a plastic dustpan and soft-bristle brush.[1] NO METAL TOOLS.
Scientific Rationale & Causality
Why Avoid Acid?
Many researchers instinctively acidify waste. With azides, adding acid (
- is highly volatile (Bp 37°C), highly toxic (comparable to HCN), and explosively unstable.
-
Rule: Keep azide waste pH > 9 or neutral.[1]
Why Avoid Rotary Evaporation?
(Azidomethyl)cyclopropane is volatile.[3][8][9] However, if you rotary evaporate a solution, you risk:
-
Concentrating the azide to a "critical mass" where the heat of the bath triggers a chain reaction detonation.
-
Condensing the azide in the rotovap traps, creating a hidden booby-trap for the next user.
Why the "Rule of Six"?
Organic azides are stabilized by the organic framework absorbing the vibrational energy of the azide group.
-
Safe:
(e.g., Hexyl azide: 6 carbons / 3 nitrogens = 2).[1] -
Unsafe: (Azidomethyl)cyclopropane: 4 carbons / 3 nitrogens = 1.33 .[1]
-
Implication: There is insufficient carbon framework to dampen the energy. Spontaneous decomposition is statistically probable.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]
-
University of California, San Diego (UCSD) Environment, Health & Safety. (n.d.). Azides: Hazardous Waste Management.
-
American Chemical Society (ACS). (2015).
-
[Link]
-
-
Bräse, S., et al. (2005).[10] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.[1] (Seminal review on stability/reactivity).
Sources
- 1. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]
- 2. Handling Sodium Azide [blink.ucsd.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. fishersci.de [fishersci.de]
- 9. fishersci.com [fishersci.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
